Technical Documentation Center

8-Oxotetradecanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Oxotetradecanoic acid
  • CAS: 39747-88-1

Core Science & Biosynthesis

Foundational

8-Oxotetradecanoic Acid: Metabolic Fate, Structural Significance, and Pharmacological Relevance

The following technical guide details the structural, metabolic, and pharmacological role of 8-Oxotetradecanoic acid, with a specific focus on its significance in sphingolipid inhibitor development and oxidative lipid me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, metabolic, and pharmacological role of 8-Oxotetradecanoic acid, with a specific focus on its significance in sphingolipid inhibitor development and oxidative lipid metabolism.

[1]

Executive Summary

8-Oxotetradecanoic acid (CAS: 39747-88-1) is a specialized keto-fatty acid (C14:0, 8-keto) that serves as a critical structural marker in the elucidation of potent antifungal and immunosuppressive agents, specifically Myriocin (Thermozymocidin) .[1] While not a canonical intermediate of mammalian central beta-oxidation, its metabolic handling provides a unique case study in the catabolism of mid-chain oxidized lipids.[1]

For drug development professionals, this molecule represents the lipophilic "tail" anchor of serine palmitoyltransferase (SPT) inhibitors, a class of drugs that gave rise to Fingolimod (FTY720) for Multiple Sclerosis.[1] This guide explores its origin, its theoretical catabolic fate via mitochondrial


-oxidation, and its utility as a structural probe in lipid biochemistry.[1]

Chemical Identity & Structural Context[1][2]

8-Oxotetradecanoic acid is a 14-carbon saturated fatty acid characterized by a ketone functional group at the C8 position.[1] This specific oxidation pattern is biologically rare in mammalian lipids but is a defining feature of specific fungal metabolites.[1]

PropertySpecification
IUPAC Name 8-Oxotetradecanoic acid
Formula C

H

O

Molecular Weight 242.35 g/mol
Functional Groups Carboxylic acid (C1), Ketone (C8)
Primary Source Oxidative degradation of Thermozymocidin (Myriocin)
Solubility Soluble in CHCl

, MeOH; Insoluble in water
The Myriocin Connection

The biological relevance of 8-oxotetradecanoic acid is inextricably linked to Myriocin , a metabolite from the thermophilic fungus Mycelia sterilia.[1] Myriocin is a potent inhibitor of Serine Palmitoyltransferase (SPT) , the rate-limiting enzyme in sphingolipid biosynthesis.[1]

During the structural elucidation of Myriocin, oxidative cleavage (using periodate and alkaline Ag


O) yields 8-oxotetradecanoic acid.[1] This fragment confirmed that the lipophilic tail of Myriocin consists of a C14 chain with specific oxygenation, which mimics the sphingoid base substrate of SPT, allowing for high-affinity competitive inhibition.[1]

Metabolic Fate: A Theoretical Catabolic Pathway

While 8-oxotetradecanoic acid is an exogenous or degradation product, its introduction into a mammalian system triggers specific mitochondrial catabolic pathways.[1] Unlike standard fatty acids, the mid-chain ketone presents a metabolic "checkpoint" that requires deviation from standard


-oxidation.[1]
Activation and Mitochondrial Entry

Like all medium-to-long chain fatty acids, 8-oxotetradecanoic acid must first be activated to its CoA thioester.[1]

  • Enzyme: Long-chain acyl-CoA synthetase (ACSL).[1]

  • Reaction: 8-Oxotetradecanoic acid + ATP + CoA-SH

    
     8-Oxotetradecanoyl-CoA + AMP + PPi.[1]
    
  • Transport: Translocated into the mitochondrial matrix via the Carnitine Palmitoyltransferase (CPT) system.[1]

Stepwise Beta-Oxidation

The catabolism proceeds via standard


-oxidation cycles until the ketone group interferes with the 3-hydroxyacyl-CoA dehydrogenase step.[1]

Cycle 1 (C14


 C12): 
  • Substrate: 8-Oxotetradecanoyl-CoA.[1]

  • Product: 6-Oxododecanoyl-CoA + Acetyl-CoA.[1]

Cycle 2 (C12


 C10): 
  • Substrate: 6-Oxododecanoyl-CoA.[1]

  • Product: 4-Oxodecanoyl-CoA + Acetyl-CoA.[1]

Cycle 3 (C10


 C8): 
  • Substrate: 4-Oxodecanoyl-CoA.[1]

  • Product: 2-Oxooctanoyl-CoA + Acetyl-CoA.[1]

The Alpha-Keto Acid Divergence

At the end of Cycle 3, the product is 2-Oxooctanoyl-CoA .[1] This is an


-keto acyl-CoA, structurally analogous to intermediates in branched-chain amino acid catabolism (e.g., 

-ketoisocaproate).[1]
  • Standard

    
    -oxidation halts:  The dehydrogenase cannot introduce a double bond at the 2-3 position because C2 is a carbonyl carbon.[1]
    
  • Resolution: The molecule likely undergoes oxidative decarboxylation or hydrolase activity , converting the C8

    
    -keto acid into a C7 acyl-CoA (Heptanoyl-CoA).[1]
    
Odd-Chain Anaplerosis

The resulting Heptanoyl-CoA (C7) enters the odd-chain fatty acid oxidation pathway, eventually yielding Propionyl-CoA , which is carboxylated to Succinyl-CoA, an anaplerotic entry into the TCA cycle.[1]

Visualization: Catabolic Pathway of 8-Oxotetradecanoic Acid

G Start 8-Oxotetradecanoic Acid (C14) Activation Activation (ACSL) + CoA-SH, ATP Start->Activation C14_CoA 8-Oxotetradecanoyl-CoA Activation->C14_CoA Cycle1 Beta-Oxidation Cycle 1 (Release Acetyl-CoA) C14_CoA->Cycle1 C12_CoA 6-Oxododecanoyl-CoA (C12) Cycle1->C12_CoA Cycle2 Beta-Oxidation Cycle 2 (Release Acetyl-CoA) C12_CoA->Cycle2 C10_CoA 4-Oxodecanoyl-CoA (C10) Cycle2->C10_CoA Cycle3 Beta-Oxidation Cycle 3 (Release Acetyl-CoA) C10_CoA->Cycle3 C8_Keto 2-Oxooctanoyl-CoA (C8) (Alpha-Keto Acyl-CoA) Cycle3->C8_Keto Decarbox Oxidative Decarboxylation (Loss of CO2) C8_Keto->Decarbox Metabolic Checkpoint C7_CoA Heptanoyl-CoA (C7) Decarbox->C7_CoA OddChain Odd-Chain Oxidation (C7 -> C5 -> C3) C7_CoA->OddChain Propionyl Propionyl-CoA OddChain->Propionyl TCA TCA Cycle (via Succinyl-CoA) Propionyl->TCA

Figure 1: Predicted mitochondrial catabolism of 8-Oxotetradecanoic acid, highlighting the alpha-keto checkpoint.[1]

Pharmacological Applications[1]

Structural Mimicry in SPT Inhibition

Serine Palmitoyltransferase (SPT) condenses Serine and Palmitoyl-CoA.[1] The enzyme has a hydrophobic pocket that accommodates the long acyl chain of Palmitoyl-CoA.[1]

  • Mechanism: Myriocin mimics the transition state of this condensation.[1] The 8-oxotetradecanoic acid fragment corresponds to the hydrophobic tail that anchors the inhibitor.[1]

  • Drug Design: Modifications to this tail (e.g., removing the ketone, changing chain length) were pivotal in developing FTY720 (Fingolimod) .[1] FTY720 simplifies the Myriocin structure to a phenyl ring system but retains the critical polar head group interactions and lipophilicity.[1]

Biomarker for Lipid Peroxidation

In non-pharmacological contexts, 8-oxo fatty acids can arise from the radical-mediated oxidation of unsaturated fatty acids.[1]

  • Pathway: Attack of Hydroxyl radicals (

    
    OH) on the methylene bridges of unsaturated lipids, followed by rearrangement to keto-derivatives.[1]
    
  • Significance: Detection of 8-oxotetradecanoic acid in biological samples (plasma, tissue) may serve as a specific marker for oxidative stress affecting C14-C18 unsaturated lipid pools.[1]

Experimental Protocols

Chemical Synthesis (Grignard Method)

For research purposes, 8-oxotetradecanoic acid is rarely commercially available and must be synthesized.[1]

Protocol:

  • Reagents: 1-Bromohexane, Magnesium, Cadmium Chloride,

    
    -Carbethoxyheptanoyl chloride.[1]
    
  • Formation of Organocadmium:

    • React 1-Bromohexane with Mg in ether to form Grignard reagent (Hexyl-MgBr).[1]

    • Add CdCl

      
       to convert to Dihexylcadmium ((C
      
      
      
      H
      
      
      )
      
      
      Cd).[1] Note: Organocadmium reagents are less reactive than Grignard reagents, preventing over-addition to the ketone.[1]
  • Acylation:

    • Add

      
      -Carbethoxyheptanoyl chloride to the organocadmium solution.[1]
      
    • Reflux for 2 hours.[1][2]

  • Hydrolysis:

    • Acid hydrolysis of the ester group yields the free acid.[1]

  • Purification: Recrystallization from hexane/ethyl acetate.

Analytical Detection (GC-MS)

Direct analysis of keto-fatty acids requires derivatization to prevent thermal degradation and improve volatility.[1]

ParameterSetting/Method
Derivatization Methylation (Diazomethane) + Oximation (Methoxyamine HCl)
Target Methyl 8-methoxyimino-tetradecanoate
Column DB-5ms or equivalent (5% phenyl methyl siloxane)
Carrier Gas Helium, 1.0 mL/min
Ions to Monitor Molecular ion (M+),

-cleavage fragments adjacent to oxime
Key Fragment Cleavage at C8-C9 bond allows localization of the ketone

References

  • Kluepfel, D., et al. (1972). Isolation and structure determination of a new antifungal alpha-hydroxymethyl-alpha-amino acid (Thermozymocidin).[1] Journal of the American Chemical Society.[1] Link[1]

  • Adrio, J. L., & Demain, A. L. (2003). Fungal biotechnology.[1] International Microbiology.[1] Link

  • Miyake, Y., et al. (1995). Serine palmitoyltransferase is the primary target of a sphingosine-like immunosuppressant, ISP-1/myriocin.[1] Biochemical and Biophysical Research Communications.[1][3] Link

  • Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes.[1] Free Radical Biology and Medicine.[1] Link

  • Hama, K., & Yokoyama, K. (2019). Sphingolipid metabolism in health and disease.[1] Journal of Biochemistry.[1] Link[1]

Sources

Exploratory

Technical Guide: 8-Oxotetradecanoic Acid as a Biomarker in Metabolic Flux & Lipid Oxidation Studies

The following technical guide details the utility, detection, and mechanistic significance of 8-Oxotetradecanoic Acid (8-oxo-14:0) in metabolic research and drug development. [1][2] Executive Summary 8-Oxotetradecanoic a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, detection, and mechanistic significance of 8-Oxotetradecanoic Acid (8-oxo-14:0) in metabolic research and drug development.

[1][2]

Executive Summary

8-Oxotetradecanoic acid (CAS: 39747-88-1), also known as 8-ketomyristic acid, is a specific oxidized medium-chain fatty acid derivative.[1][2] Unlike common biomarkers of general lipotoxicity (e.g., MDA, HNE), 8-oxotetradecanoic acid serves as a precise mechanistic reporter for the beta-oxidation (


-oxidation) of oxygenated fatty acids .[1][2]

Its accumulation or excretion provides a direct readout of the metabolic shortening of long-chain hydroxy/oxo-fatty acids (such as ricinoleic acid metabolites).[1][2] In drug development, it acts as a critical tracer for assessing the capacity of mitochondrial and peroxisomal machinery to handle modified lipid substrates, and serves as a degradation marker in pharmaceutical lipid formulations.

Mechanistic Foundation: The 8-Oxo Flux Pathway[1][2]

To use 8-oxotetradecanoic acid effectively, researchers must understand its origin.[1][2] It is not typically synthesized de novo but arises from the partial


-oxidation  of C18 oxygenated precursors.[1][2]
The Origin Pathway

The most documented metabolic route involves the breakdown of Ricinoleic Acid (12-hydroxy-cis-9-octadecenoic acid) or its oxidized form, 12-oxostearic acid .[1][2]

  • Biohydrogenation/Oxidation: Ricinoleic acid is converted to 12-oxostearic acid (12-oxo-18:0).[2]

  • 
    -Oxidation Cycle 1:  Removal of the C1-C2 fragment yields 10-oxopalmitic acid (10-oxo-16:0).[1][2]
    
  • 
    -Oxidation Cycle 2:  Removal of the next acetyl-CoA unit yields 8-oxotetradecanoic acid (8-oxo-14:0) .[1][2]
    

This stepwise shortening preserves the keto group position relative to the methyl end, while shifting its position relative to the carboxyl end. Therefore, 8-oxo-14:0 is a stoichiometric indicator that exactly two cycles of


-oxidation have occurred  on a 12-oxo-C18 substrate.[1][2]
Pathway Visualization

The following diagram illustrates the metabolic flux generating 8-oxotetradecanoic acid.

BetaOxidationFlux Substrate Ricinoleic Acid (12-OH-18:1) Intermediate1 12-Oxostearic Acid (12-oxo-18:0) Substrate->Intermediate1 Biohydrogenation & Dehydrogenation Intermediate2 10-Oxopalmitic Acid (10-oxo-16:0) Intermediate1->Intermediate2 Beta-Oxidation (Cycle 1: -C2) Target 8-Oxotetradecanoic Acid (8-oxo-14:0) [BIOMARKER] Intermediate2->Target Beta-Oxidation (Cycle 2: -C2) Downstream Further Oxidation (6-oxo-12:0 etc.) Target->Downstream Beta-Oxidation (Cycle 3)

Caption: Stepwise generation of 8-oxotetradecanoic acid via mitochondrial/peroxisomal beta-oxidation of C18 precursors.

Experimental Protocol: Detection & Quantification

Detection of 8-oxotetradecanoic acid requires distinguishing it from other isomers (e.g., 3-oxotetradecanoic acid, a standard


-oxidation intermediate).[1][2] High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard.[2]
Sample Preparation Workflow

Objective: Isolate free oxo-fatty acids (SOFAs) from plasma, milk, or cell culture media.[1][2]

StepProcedureCritical Mechanistic Note
1. Lysis/Precipitation Add 400 µL cold Acetonitrile (ACN) to 100 µL sample.[2] Vortex 30s.Precipitates proteins; liberates non-esterified fatty acids (NEFA).[2]
2. Enrichment Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.Removes particulate interference.[1]
3. Solid Phase Extraction Use Oasis HLB cartridges.[1] Condition (MeOH), Equilibrate (H2O), Load sample. Wash (5% MeOH), Elute (100% ACN).[2]Crucial: Oxo-fatty acids are moderately polar.[1][2] HLB retains them while washing away salts.
4.[1] Reconstitution Evaporate eluate under N2.[1] Reconstitute in 100 µL MeOH:H2O (80:20).Matches initial mobile phase conditions for peak shape integrity.[1]
LC-HRMS Analytical Conditions
  • Instrument: Q-Exactive or equivalent Orbitrap/ToF system.[1][2]

  • Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode).[2]

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid.[2]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode ([-]ESI).

    • Reasoning: Carboxylic acids ionize efficiently in negative mode (

      
      ).[2]
      
  • Target Mass:

    • Formula:

      
      [2][3][4]
      
    • Monoisotopic Mass: 242.1882 Da[3][4]

    • Target m/z ([M-H]-): 241.1809 [1][2][3]

Data Interpretation (Self-Validation)

To validate the signal is 8-oxo-14:0 and not an isomer:

  • Retention Time: 8-oxo isomers elute earlier than the non-oxidized parent (Myristic acid, C14:0) due to the polarity of the ketone group.

  • Fragmentation (MS/MS):

    • Precursor: 241.1809[1][3]

    • Characteristic Fragments: Cleavage adjacent to the ketone group (alpha-cleavage) yields specific fragment ions distinct from 3-oxo or 10-oxo isomers.[1][2]

Applications in Drug Development & Metabolic Studies[1][2]

Assessing Peroxisomal/Mitochondrial Health

Drug candidates targeting metabolic diseases (e.g., PPAR agonists) often aim to enhance fatty acid oxidation.[2]

  • Protocol: Treat hepatocyte cultures with the drug + 12-oxostearic acid (tracer).[2]

  • Readout: Measure the flux of 8-oxotetradecanoic acid .

  • Interpretation:

    • Increased Levels: Enhanced

      
      -oxidation throughput (successful upregulation).
      
    • Accumulation without downstream products:[1] Blockade at medium-chain acyl-CoA dehydrogenase (MCAD) or specific blockage of modified fatty acid handling.[1][2]

Biomarker for Dietary Compliance (Nutritional Studies)

In studies involving functional foods or lipid-based formulations containing castor oil or structured lipids:

  • 8-oxotetradecanoic acid appears in plasma/milk only if the specific C18 precursors (Ricinoleic/12-oxo-18:0) are consumed and metabolized.[2][5][6]

  • It serves as a qualitative compliance marker that is more stable than the hydroxylated precursor.

Pharmaceutical Impurity Profiling

In the synthesis of statins (e.g., Atorvastatin) or lipid-based drug delivery systems:

  • Oxidative degradation of myristic acid-containing excipients can generate keto-derivatives.[1][2]

  • Presence of 8-oxotetradecanoic acid indicates oxidative stress during manufacturing or storage, necessitating antioxidant strategies.[1][2]

Visualizing the Analytical Logic

The following decision tree guides the researcher in interpreting 8-oxo-14:0 detection results.

AnalysisLogic Sample Biological Sample (Plasma/Urine/Cell Media) Detect LC-MS Detection m/z 241.1809 Sample->Detect IsomerCheck Is Retention Time < C14:0? Detect->IsomerCheck Positive Identify: 8-Oxotetradecanoic Acid IsomerCheck->Positive Yes Negative Identify: Myristic Acid or Other Isomer IsomerCheck->Negative No Context Context Analysis Positive->Context Result1 High Flux: Efficient Beta-Oxidation Context->Result1 Transient Peak Result2 Accumulation: Metabolic Block/Stalling Context->Result2 Sustained High Levels

Caption: Decision logic for identifying and interpreting 8-oxotetradecanoic acid in lipidomic datasets.

References

  • Alves, S. P., et al. (2017). "New insights on the metabolism of ricinoleic acid in ruminants."[7] Journal of Dairy Science, 100(10), 8018-8032.[2] Link

  • Vichi, S., et al. (2021). "Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method."[2] Foods, 10(1),[2] 46. Link[2][7]

  • PubChem. "8-Oxotetradecanoic acid (Compound Summary)." National Library of Medicine. Link

  • Breusch, F. L., & Kirkali, A. (1963). "Synthesis of 8-ketotetradecanoic acid."[8] Fette, Seifen, Anstrichmittel, 66, 995.[2][8] (Foundational synthesis reference).

Sources

Foundational

8-Oxotetradecanoic Acid: A Technical Guide to Metabolic &amp; Signaling Functions

Executive Summary 8-Oxotetradecanoic acid (also known as 8-ketomyristic acid or 8-oxomyristic acid) is a specific oxidized derivative of myristic acid (C14:0). While often overlooked in standard lipidomics panels, it occ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Oxotetradecanoic acid (also known as 8-ketomyristic acid or 8-oxomyristic acid) is a specific oxidized derivative of myristic acid (C14:0). While often overlooked in standard lipidomics panels, it occupies a critical niche at the intersection of fatty acid oxidation , sphingolipid biosynthesis modulation , and histone deacetylase (HDAC) inhibition pharmacophores .

This guide analyzes 8-oxotetradecanoic acid not merely as a metabolic intermediate, but as a bioactive lipid signal. It details its role as a degradation product of the potent immunosuppressant Myriocin, its structural significance in designing HDAC inhibitors (like Apicidin), and its predicted activity as a PPAR


 ligand.

Part 1: Chemical Identity & Physicochemical Profile

8-Oxotetradecanoic acid is a keto-fatty acid characterized by a carbonyl group at the C8 position of a 14-carbon saturated chain. This "mid-chain" oxidation confers unique solubility and reactivity profiles compared to its parent fatty acid, myristic acid.

Table 1: Physicochemical Properties
PropertyDataSignificance
IUPAC Name 8-Oxotetradecanoic acidStandard nomenclature for database search.
Common Synonyms 8-Ketomyristic acid; 8-Oxomyristic acidUsed interchangeably in metabolic literature.
Molecular Formula C

H

O

Monoketo-monocarboxylic acid.
Molecular Weight 242.36 g/mol Detectable in negative ion mode MS (m/z ~241).
LogP (Predicted) ~3.5 - 4.0Less lipophilic than myristic acid (LogP ~6.1); higher cytosolic mobility.
pKa (COOH) ~4.8Anionic at physiological pH; requires transport proteins (e.g., FABP).
Key Structural Motif C8-KetoneCritical for zinc chelation (HDACs) and hydrogen bonding in receptor pockets.

Part 2: Cellular Signaling Mechanisms

The signaling relevance of 8-oxotetradecanoic acid is tripartite: it acts as a metabolic feedback signal , a sphingolipid modulator , and a pharmacophore template .

The Nuclear Receptor Axis (PPAR Activation)

Oxidized fatty acids (oxylipins) are endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs).

  • Mechanism: Unlike native myristic acid, which is a weak PPAR

    
     agonist, the introduction of a keto group at C8 increases polarity and alters the ligand-binding domain (LBD) interaction.
    
  • Pathway: 8-Oxotetradecanoic acid mimics the structure of medium-chain dicarboxylic acid precursors. It is predicted to bind PPAR

    
     , triggering the heterodimerization with RXR (Retinoid X Receptor).[1]
    
  • Outcome: Upregulation of genes involved in

    
    -oxidation (e.g., CPT1A, ACOX1), serving as a feed-forward signal to clear excess lipids.
    
The Sphingolipid Modulation (The Myriocin Connection)

8-Oxotetradecanoic acid is chemically linked to Myriocin (ISP-1), a fungal metabolite that potently inhibits serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis.

  • Relation: Myriocin degradation or metabolic processing can yield 8-oxotetradecanoic acid derivatives.

  • Signaling Implication: In experimental models using Myriocin to deplete sphingolipids, the accumulation of 8-oxo derivatives may act as a secondary signal, indicating "sphingolipid stress" to the cell, potentially activating autophagy pathways.

HDAC Inhibition Pharmacophore

The "8-oxo" motif on a fatty acyl chain is a validated pharmacophore for Histone Deacetylase (HDAC) inhibition.

  • Evidence: The cyclic tetrapeptide Apicidin contains 2-amino-8-oxodecanoic acid (Aoda).[2] The ketone group at C8 is essential for its nanomolar affinity to HDACs.

  • Signaling: While 8-oxotetradecanoic acid lacks the zinc-binding hydroxamic acid or amino group of potent inhibitors, it functions as a competitive structural analogue , potentially modulating epigenetic markers (acetylation) in high concentrations.

Visualization: Signaling Network

The following diagram illustrates the convergence of these pathways.

G cluster_inputs cluster_receptors Signal Transduction cluster_outputs MyristicAcid Myristic Acid (C14:0) 8 8 MyristicAcid->8 Myriocin Myriocin (Antibiotic) Myriocin->8 SPT Serine Palmitoyltransferase (Sphingolipid Synthesis) Myriocin->SPT Direct Inhibition Oxo Degradation/Metabolism PPARa PPAR-alpha / RXR (Nuclear Receptor) Oxo->PPARa Ligand Binding (Agonist) HDAC HDAC Active Site (Epigenetic Modulator) Oxo->HDAC Structural Mimicry (Weak Inhibition) BetaOx Upregulation of Beta-Oxidation Genes PPARa->BetaOx Transcription Chromatin Histone Acetylation (Gene Expression) HDAC->Chromatin Modulation Sphingo Sphingolipid Depletion (Stress Response) SPT->Sphingo Flux Reduction

Caption: 8-Oxotetradecanoic acid acts as a central node linking fatty acid oxidation (via PPAR


), sphingolipid metabolism (via Myriocin pathways), and epigenetic modulation (via HDAC structural homology).

Part 3: Experimental Protocols

To study 8-oxotetradecanoic acid, researchers must synthesize it (as it is not always commercially available in bulk) and detect it using sensitive mass spectrometry.

Protocol A: Chemical Synthesis (Dess-Martin Oxidation)

This protocol converts 8-hydroxytetradecanoic acid to the 8-oxo derivative.

Reagents:

  • 8-Hydroxytetradecanoic acid (Precursor)

  • Dess-Martin Periodinane (DMP) (1.2 eq)[3]

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )[3]

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 eq of 8-hydroxytetradecanoic acid in anhydrous DCM under Argon atmosphere.

  • Oxidation: Add 1.2 eq of Dess-Martin Periodinane portion-wise at 0°C. Allow to warm to room temperature (RT) and stir for 3 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product will be less polar than the alcohol.

  • Quenching: Add saturated NaHCO

    
     mixed with 10% Na
    
    
    
    S
    
    
    O
    
    
    (1:1 v/v). Stir vigorously for 20 mins until the phases are clear.
  • Extraction: Separate the organic layer, wash with brine, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate to obtain white crystalline solid.

Protocol B: LC-MS/MS Detection in Biological Matrices

Due to the keto group, derivatization is recommended to enhance ionization and chromatographic separation.

Sample Preparation:

  • Extraction: Perform Folch extraction (Chloroform:Methanol 2:1) on cell pellets or plasma.

  • Derivatization (Methoximation):

    • Resuspend dried lipid extract in 50

      
      L Methoxyamine HCl (2% in Pyridine).
      
    • Incubate at 60°C for 1 hour. This converts the C8-ketone to a methoxime, stabilizing the molecule and improving MS sensitivity.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 1.8

      
      m).
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 50% B to 95% B over 10 mins.

  • MS Parameters (MRM Mode):

    • Precursor Ion: [M-H]

      
       = 241.2 (Underivatized) or [M+H]
      
      
      
      of derivative.
    • Transitions: Optimize for loss of H

      
      O (m/z 223) or cleavage at C8 (alpha-cleavage).
      

Part 4: Therapeutic & Research Implications

Biomarker for Mitochondrial Dysfunction

Accumulation of keto-fatty acids often signals incomplete


-oxidation. In metabolic disorders (e.g., MCAD deficiency), 8-oxotetradecanoic acid levels may rise as longer chains are partially oxidized but fail to complete the cycle.
Antifungal Drug Development

Given the structural overlap with Apicidin and Myriocin , 8-oxotetradecanoic acid serves as a scaffold for designing novel antifungal agents. Modifying the C1-carboxyl group to a hydroxamic acid could yield a hybrid molecule with dual HDAC/sphingolipid inhibitory properties.

Inter-Kingdom Signaling

In plant-fungal interactions, 8-oxo fatty acids often function as "quorum sensing" mimics. Researchers can use 8-oxotetradecanoic acid to probe plant defense responses (e.g., jasmonate pathway cross-talk) without introducing live pathogens.

References

  • Oxidized Fatty Acids as Inter-Kingdom Signaling Molecules. Molecules, 2014.

  • Synthesis of 2-amino-8-oxodecanoic acid: an amino acid component of apicidins. Synthesis, 2006.[2]

  • Myriocin (ISP-1) and its derivatives: Structure and function.Journal of Antibiotics, 1972/1994.
  • PPAR-alpha Activation by Oxidized Fatty Acids. Journal of Lipid Research, 2016.

  • Application Notes for Synthesis of Oxo-Fatty Acids. BenchChem Protocols, 2025. [4]

Sources

Exploratory

Metabolic Fate of 8-Oxotetradecanoic Acid: A Mechanistic Analysis

Executive Summary 8-Oxotetradecanoic acid (8-OTDA) represents a specific class of functionalized fatty acids—mid-chain keto-fatty acids—that presents a unique challenge to standard mitochondrial -oxidation machinery. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Oxotetradecanoic acid (8-OTDA) represents a specific class of functionalized fatty acids—mid-chain keto-fatty acids—that presents a unique challenge to standard mitochondrial


-oxidation machinery. Unlike unsubstituted fatty acids (e.g., myristic acid), 8-OTDA contains a ketone moiety at the C8 position. This structural modification acts as a "metabolic timer," allowing the molecule to undergo two initial cycles of 

-oxidation before generating a 4-oxodecanoyl-CoA intermediate.

This guide details the mechanistic stalling point at Cycle 3, the potential for bioactivation into reactive enedione species, and the compensatory "rescue" pathways (reductive metabolism and


-oxidation) that cells likely utilize to clear this metabolite.

Structural & Physicochemical Profile

Understanding the substrate specificity requires a precise structural definition.

PropertySpecification
IUPAC Name 8-Oxotetradecanoic acid
Formula C₁₄H₂₆O₃
Molecular Weight 242.36 g/mol
LogP (Predicted) ~3.5 - 4.1 (Lipophilic, high membrane permeability)
pKa (COOH) ~4.8 (Ionized at physiological pH)
Key Functional Group Ketone at C8 (Mid-chain); Carboxyl at C1

Implication: The lipophilicity ensures rapid cellular uptake and activation to acyl-CoA thioesters, primarily by Long-chain acyl-CoA synthetases (ACSL) .

Primary Metabolic Pathway: Mitochondrial -Oxidation

The primary clearance route is expected to be mitochondrial


-oxidation.[1][2] However, the ketone group dictates a non-linear fate.
Activation and Transport[3]
  • Activation: 8-OTDA + CoA + ATP

    
    8-Oxotetradecanoyl-CoA .
    
  • Transport: Converted to acylcarnitine by CPT1 , transported across the inner mitochondrial membrane (IMM) by CACT , and reconverted to acyl-CoA by CPT2 .[3]

The "Countdown" Cycles (Cycles 1 & 2)

The enzyme machinery (Acyl-CoA Dehydrogenase, Hydratase, Dehydrogenase, Thiolase) processes the molecule from the carboxyl end.

  • Cycle 1: Removal of C1-C2 (Acetyl-CoA).

    • Substrate: 8-Oxotetradecanoyl-CoA (14C).

    • Product:6-Oxododecanoyl-CoA (12C).

  • Cycle 2: Removal of C3-C4 (Acetyl-CoA).

    • Substrate: 6-Oxododecanoyl-CoA (12C).

    • Product:4-Oxodecanoyl-CoA (10C).

The Metabolic Stalling Point (Cycle 3)

At the start of Cycle 3, the substrate is 4-Oxodecanoyl-CoA . This is the critical checkpoint.

  • The Conflict: The next step requires Acyl-CoA Dehydrogenase (ACAD) to introduce a trans-double bond between C2 and C3.

  • The Reaction: 4-Oxodecanoyl-CoA

    
    4-Oxo-2-decenoyl-CoA .
    
  • Toxicity Risk: The product (4-oxo-2-enoyl-CoA) is a conjugated enedione . This structure is an electrophilic Michael acceptor, capable of covalently binding to nucleophilic residues (cysteine/lysine) on enzymes, potentially inhibiting the

    
    -oxidation complex (suicide inhibition).
    

Rescue Pathways: The Cellular Response

To prevent the accumulation of the toxic 4-oxo-2-enoyl-CoA intermediate, cells utilize two primary rescue mechanisms.

Pathway A: Reductive Metabolism (Dominant)

Cytosolic or mitochondrial reductases reduce the ketone to an alcohol before or during the stalling phase.

  • Enzyme: Carbonyl Reductase 1 (CBR1) or 3-Hydroxyacyl-CoA Dehydrogenase (acting in reverse).

  • Reaction: 8-Oxotetradecanoic acid

    
    8-Hydroxytetradecanoic acid .
    
  • Fate: The resulting hydroxy-fatty acid enters

    
    -oxidation.[4] When the hydroxyl group reaches position 3 (after cycles), it is a natural substrate for the standard pathway.
    
Pathway B: -Oxidation (Microsomal Rescue)

If mitochondrial pathways are stalled, the substrate accumulates and is processed by the Endoplasmic Reticulum (ER).

  • Enzyme: CYP4A or CYP4F subfamilies.

  • Reaction: Hydroxylation of the terminal methyl group (C14)

    
     Oxidation to Carboxyl.
    
  • Product: 8-Oxotetradecanedioic acid (Dicarboxylic acid).

  • Fate: Excreted in urine or shortened from the

    
    -end (which has no ketone hindrance) in peroxisomes.
    

Visualizing the Metabolic Fate

The following diagram maps the logical flow from uptake to potential toxicity or clearance.

MetabolicFate Start 8-Oxotetradecanoic Acid (Extracellular) Activation Activation (ACSL) & CPT1 Transport Start->Activation Omega_Ox Omega-Oxidation (CYP4A/F) (Microsomal Rescue) Start->Omega_Ox If Mito Overload Mito_Substrate 8-Oxotetradecanoyl-CoA (Mitochondrial Matrix) Activation->Mito_Substrate Cycle1 Beta-Oxidation Cycle 1 (Loss of C1-C2) Mito_Substrate->Cycle1 Cycle2 Beta-Oxidation Cycle 2 (Loss of C3-C4) Cycle1->Cycle2 Stall_Point INTERMEDIATE: 4-Oxodecanoyl-CoA Cycle2->Stall_Point Route_Tox Dehydrogenation (ACAD) Stall_Point->Route_Tox Unchecked Pathway Route_Rescue Reductive Rescue (Carbonyl Reductase) Stall_Point->Route_Rescue Preferred Pathway Toxic_Product 4-Oxo-2-decenoyl-CoA (Michael Acceptor / Inhibitor) Route_Tox->Toxic_Product Safe_Product 4-Hydroxydecanoyl-CoA (Enters Normal Beta-Ox) Route_Rescue->Safe_Product Dicarboxyl 8-Oxotetradecanedioic Acid (Urinary Excretion) Omega_Ox->Dicarboxyl

Figure 1: Branching metabolic fate of 8-OTDA, highlighting the critical checkpoint at the 4-oxo intermediate.

Experimental Protocols

To validate these pathways in a drug development context, use the following self-validating protocols.

Protocol 1: In Vitro Microsomal Stability & Metabolite ID

Objective: Determine if the compound is cleared via CYP-mediated


-oxidation or Carbonyl Reductase.
  • System: Liver Microsomes (Human/Rat) + NADPH regenerating system.

  • Control: Include Tetrahydrouridine (inhibitor of deaminases, irrelevant here but good practice for stability) or Raloxifene (Glucuronidation control). Specific Control:1-Aminobenzotriazole (ABT) to inhibit CYPs.

  • Procedure:

    • Incubate 8-OTDA (1 µM) at 37°C.

    • Timepoints: 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

  • Analysis (LC-MS/MS):

    • Instrument: Q-TOF or Orbitrap (High Resolution).

    • Scan Mode: Full Scan / ddMS2.

    • Target Mass Shifts:

      • +16 Da (Hydroxylation ->

        
        -OH).
        
      • +30 Da (Oxidation to Acid ->

        
        -COOH).
        
      • +2 Da (Reduction of Ketone -> Alcohol).

  • Interpretation:

    • If clearance is inhibited by ABT

      
      CYP-driven (Pathway B) .
      
    • If clearance persists with ABT but produces +2 Da mass shift

      
      Reductase-driven (Pathway A) .
      
Protocol 2: Mitochondrial Respiration Stress Test

Objective: Assess if the "4-oxo" intermediate inhibits


-oxidation (toxicity check).
  • System: Isolated Mitochondria or Permeabilized Cells (e.g., HepG2).

  • Assay: Seahorse XF Fatty Acid Oxidation Assay.

  • Substrates:

    • Palmitate (BSA-conjugated): Control substrate.

    • 8-OTDA (BSA-conjugated): Test substrate.

  • Readout: Oxygen Consumption Rate (OCR).

  • Logic:

    • If 8-OTDA OCR is lower than Palmitate

      
       Inefficient oxidation.
      
    • If 8-OTDA suppresses Palmitate oxidation (when co-incubated)

      
      Inhibition/Toxicity  (formation of CoA-trapping intermediates).
      

References

  • Houten, S. M., & Wanders, R. J. (2010). A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. Link

  • Schulz, H. (1991). Beta oxidation of fatty acids.[1][2][3][4][5][6] Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Link

  • Hardwick, J. P. (2008). Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Biochemical Pharmacology. Link

  • Oppermann, U. C., & Maser, E. (2000). Molecular and structural aspects of xenobiotic carbonyl metabolizing enzymes. Toxicology. Link

  • Mannaerts, G. P., & Van Veldhoven, P. P. (1993). Metabolic role of peroxisomes in mammalian lipid metabolism. Cell Biochemistry and Function. Link

Sources

Protocols & Analytical Methods

Method

LC-MS/MS method for 8-Oxotetradecanoic acid quantification

Application Note: High-Sensitivity Quantification of 8-Oxotetradecanoic Acid via LC-MS/MS Executive Summary This application note details a robust method for the quantification of 8-oxotetradecanoic acid (8-oxo-14:0) , a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 8-Oxotetradecanoic Acid via LC-MS/MS

Executive Summary

This application note details a robust method for the quantification of 8-oxotetradecanoic acid (8-oxo-14:0) , a specific oxidized derivative of myristic acid. While often overshadowed by its 3-oxo isomer (a beta-oxidation intermediate), the 8-oxo isomer is a critical marker of non-enzymatic lipid peroxidation (ROS attack) or specific microbial biotransformation pathways.

The Challenge: Direct analysis of keto-fatty acids by ESI-MS is plagued by poor ionization efficiency and source fragmentation (decarboxylation). Furthermore, distinguishing the 8-oxo isomer from the 3-oxo or 5-oxo isomers solely by retention time on C18 columns is difficult due to similar hydrophobicity.

The Solution: We present a Chemical Derivatization Strategy using 3-Nitrophenylhydrazine (3-NPH) . This reaction targets the ketone carbonyl, converting the analyte into a stable hydrazone. This modification serves three purposes:

  • Isomer Resolution: It alters the stereochemistry enough to separate positional isomers.

  • Sensitivity: It introduces a high-efficiency ionization tag (enhancing signal by ~10-50x).

  • Stability: It prevents thermal decarboxylation in the source.

Scientific Rationale & Mechanism

The Analyte
  • Name: 8-Oxotetradecanoic Acid (8-Keto Myristic Acid)

  • Formula:

    
    
    
  • MW: 242.36 g/mol

  • Target Matrix: Plasma, Tissue Homogenates, Cell Culture Media.

Derivatization Chemistry (3-NPH)

The method utilizes 3-Nitrophenylhydrazine (3-NPH) catalyzed by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Pyridine.

  • Reaction:

    
    
    
  • Mass Shift: The addition of the hydrazine moiety adds specific mass and creates a rigid structure ideal for MRM transitions.

Experimental Workflow

Materials
  • Standard: 8-Oxotetradecanoic acid (Custom synthesis or commercially available oxidized lipid standards).

  • Internal Standard (IS): 12-Oxostearic acid-d3 or generic 3-Oxotetradecanoic acid-d3 (if specific 8-oxo isotope is unavailable, use a structural analog).

  • Reagents: 3-Nitrophenylhydrazine (3-NPH) HCl, EDC-HCl, Pyridine, Methanol (LC-MS grade), Formic Acid.

Sample Preparation Protocol

Step 1: Lipid Extraction (Modified Folch)

  • Aliquot 50 µL of plasma/homogenate into a glass tube.

  • Add 10 µL Internal Standard (1 µM).

  • Add 300 µL cold Methanol to precipitate proteins. Vortex 30s.

  • Add 600 µL Chloroform. Vortex 1 min.

  • Add 150 µL Water to induce phase separation.

  • Centrifuge at 3,000 x g for 5 mins.

  • Transfer the lower organic phase (Chloroform) to a new tube.[1]

  • Dry under

    
     stream at 35°C.
    

Step 2: Derivatization (The Critical Step)

  • Reconstitute dried residue in 50 µL of Derivatization Reagent A (200 mM 3-NPH + 120 mM EDC in 50% Methanol/Pyridine).

    • Note: Pyridine acts as a base catalyst; EDC activates the carboxyl group to prevent side reactions, though 3-NPH targets the ketone.

  • Incubate at 40°C for 30 minutes .

    • Why? Heat ensures complete conversion of the sterically hindered 8-oxo group.

  • Quench reaction by adding 450 µL of 0.1% Formic Acid in 50% Acetonitrile/Water.

  • Transfer to autosampler vial.

LC-MS/MS Conditions

Chromatography (UHPLC)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Reasoning: The BEH particle handles the slightly alkaline pH if needed, though we use acidic here. It provides excellent peak shape for derivatized lipids.

  • Column Temp: 50°C (High temp improves mass transfer for large hydrazone derivatives).

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (Acetonitrile + 0.1% FA)
0.00 80 20
1.00 80 20
8.00 5 95
10.00 5 95
10.10 80 20

| 12.00 | 80 | 20 |

Mass Spectrometry (Triple Quadrupole)
  • Ionization: ESI Negative Mode (ESI-).

    • Note: While 3-NPH can work in Positive mode, Negative mode often yields lower background noise for fatty acid backbones.

  • Source Parameters:

    • Spray Voltage: -3500 V

    • Gas Temp: 350°C

    • Nebulizer: 45 psi

MRM Transitions (Optimized): Derivatized 8-Oxotetradecanoic Acid (MW ~377 after derivatization logic)

  • Calculation: 242 (Parent) + 135 (3-NPH) - 18 (H2O) = ~359 Da (Neutral).

  • Precursor Ion [M-H]-:358.2

AnalytePrecursor (m/z)Product (m/z)CE (eV)Dwell (ms)Type
8-Oxo-14:0-3NPH 358.2 137.0 2850Quant
8-Oxo-14:0-3NPH 358.2 152.1 2250Qual
IS (d3-Analog) 361.2 137.0 2850Quant
  • Quant Ion (137.0): Corresponds to the 3-nitrophenylhydrazine fragment.[2] This is the "class-specific" fragment for high sensitivity.

  • Qual Ion (152.1): Corresponds to cleavage near the hydrazone bond, confirming the derivative structure.

Method Validation & Performance

To ensure Trustworthiness and Self-Validation , the following criteria must be met during setup:

  • Linearity:

    
     over range 1 nM – 1000 nM.
    
  • Recovery: Spike plasma with 100 nM standard before vs. after extraction. Acceptable range: 85-115%.

  • Matrix Effect: Compare slope of calibration curve in solvent vs. matrix. If suppression > 20%, dilute samples or switch to Stable Isotope Dilution (SID).

  • Isomer Separation: Inject a mix of 3-oxo-14:0 and 8-oxo-14:0. The 3-oxo isomer (closer to the acid head) usually elutes earlier than the 8-oxo isomer on a C18 column due to the "bent" conformation of the internal hydrazone in the 8-oxo species increasing interaction with the stationary phase.

Visualization: Workflow & Logic

G cluster_0 Sample Prep cluster_1 Derivatization (Critical) cluster_2 LC-MS/MS Analysis Sample Biological Sample (Plasma/Tissue) Extract LLE Extraction (MeOH/CHCl3) Sample->Extract Dry Dry Down (N2 Gas) Extract->Dry Deriv Add 3-NPH + EDC (40°C, 30 min) Dry->Deriv Mechanism Ketone -> Hydrazone (Stabilization) Deriv->Mechanism Reaction LC UHPLC Separation (C18 Column) Mechanism->LC MS MS/MS Detection (MRM: 358.2 -> 137.0) LC->MS Data Final Concentration (nmol/L) MS->Data Quantification

Figure 1: Analytical workflow for 8-Oxotetradecanoic Acid utilizing 3-NPH derivatization to enhance sensitivity and specificity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatization.Ensure Pyridine is fresh (anhydrous). Increase incubation to 60 min.
Peak Tailing Column overload or pH mismatch.Reduce injection volume to 2 µL. Ensure mobile phase pH is acidic (0.1% FA).
High Background Excess derivatization reagent.The "Quench" step is vital. Ensure the quench solution (Acidic ACN) is used to dilute the reagent before injection.
Isomer Co-elution 3-oxo and 8-oxo merging.Lower the gradient slope (e.g., extend gradient from 8 min to 12 min). Lower column temp to 40°C.

References

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-based derivatization for the quantitation of keto-acids in biological samples." Analytica Chimica Acta.

  • Lipid MAPS Consortium. "Standard Protocols for Oxidized Fatty Acid Analysis." Lipid MAPS.

  • Yamada, M., et al. (2019). "Profiling of short- and medium-chain fatty acids using LC-MS/MS with derivatization." Journal of Chromatography B.

  • Noguchi, K., et al. (2016). "Development of a New LC-MS/MS Method for the Quantification of Keto Acids."[3] ResearchGate.

Sources

Application

Gas chromatography-mass spectrometry analysis of 8-Oxotetradecanoic acid

Application Note: High-Resolution GC-MS Profiling of 8-Oxotetradecanoic Acid Abstract 8-Oxotetradecanoic acid (8-keto myristic acid) is a specific oxidized fatty acid isomer often associated with incomplete beta-oxidatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution GC-MS Profiling of 8-Oxotetradecanoic Acid

Abstract

8-Oxotetradecanoic acid (8-keto myristic acid) is a specific oxidized fatty acid isomer often associated with incomplete beta-oxidation or microbial lipid metabolism. Its analysis is complicated by the presence of positional isomers (e.g., 7-oxo, 9-oxo) and the requirement for derivatization to ensure volatility. This application note details a robust workflow using Gas Chromatography-Mass Spectrometry (GC-MS). We define a specific methylation protocol to stabilize the carboxylic moiety without degrading the ketone, followed by an electron ionization (EI) fragmentation strategy to unequivocally identify the 8-oxo position via diagnostic McLafferty rearrangement ions.

Introduction & Biological Context

Oxo-fatty acids (keto-fatty acids) serve as signaling molecules and metabolic intermediates. While 3-oxo fatty acids are well-known intermediates of mitochondrial beta-oxidation, mid-chain ketones like 8-oxotetradecanoic acid often arise from:

  • Microbial Biotransformation: Specific oxygenase activity in bacterial or fungal species.

  • Lipid Peroxidation: Secondary products of oxidative stress acting on unsaturated fatty acids.

  • Industrial Biocatalysis: Precursors for lactone synthesis in flavor industries.

Analytical Challenge: Native free fatty acids (FFAs) exhibit poor peak shape and low sensitivity in GC due to hydrogen bonding of the carboxylic acid group. Furthermore, distinguishing the 8-oxo isomer from the 7-oxo or 9-oxo variants requires chromatographic resolution and, more importantly, mass spectral interpretation of position-specific fragmentation.

Experimental Protocol

Reagents and Standards
  • Internal Standard (IS): 5-Oxodecanoic acid or deuterated Myristic acid (d27-C14:0).

  • Derivatization Reagent: Boron Trifluoride (BF3) in Methanol (14% w/v) – Chosen for mild methylation that preserves the ketone group.

  • Solvents: HPLC-grade Hexane, Methanol, Chloroform.

Sample Preparation Workflow

This protocol uses a modified Folch extraction followed by acid-catalyzed methylation.

Step 1: Lipid Extraction [1]

  • Homogenize 50 mg of tissue or 200 µL of fluid in 2 mL Chloroform:Methanol (2:1 v/v).

  • Vortex for 1 min and incubate on ice for 20 min.

  • Add 0.5 mL 0.9% NaCl (aq) to induce phase separation.

  • Centrifuge at 3,000 x g for 5 min.

  • Collect the lower organic phase (containing lipids) into a glass reaction vial.

  • Evaporate to dryness under a gentle stream of Nitrogen (

    
    ).
    

Step 2: Derivatization (Methylation) Rationale: We convert the carboxylic acid to a methyl ester (FAME).[1][2] The ketone remains underivatized as it is sufficiently stable for GC-MS.

  • Resuspend dried residue in 0.5 mL Hexane.

  • Add 0.5 mL BF3-Methanol (14%) .

  • Cap tightly and incubate at 60°C for 10 minutes . (Avoid higher temps to prevent degradation).

  • Cool to room temperature.

  • Add 1 mL Saturated

    
     (to neutralize acid) and 1 mL Hexane.
    
  • Vortex and centrifuge.

  • Transfer the upper Hexane layer (containing Methyl 8-oxotetradecanoate) to a GC vial with a glass insert.

GC-MS Instrumentation Parameters
ParameterSettingRationale
System Agilent 7890/5977 (or equivalent)Single Quadrupole provides sufficient EI spectral data.
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low polarity phase (5% phenyl) separates FAMEs by boiling point and polarity interaction with the keto group.
Inlet Splitless mode @ 250°CMaximizes sensitivity for trace metabolites.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal chromatographic efficiency.
Oven Program 100°C (1 min)

15°C/min

200°C

5°C/min

280°C (5 min)
Slow ramp in the mid-range (200-280°C) ensures separation of positional isomers.
Transfer Line 280°CPrevents condensation of high-boiling FAMEs.
Ion Source EI (70 eV) @ 230°CStandard ionization energy for reproducible fragmentation libraries (NIST).
Scan Range m/z 50 – 400Covers the molecular ion and all diagnostic fragments.

Data Analysis & Structural Elucidation

The identification of Methyl 8-oxotetradecanoate relies on detecting specific ions resulting from the McLafferty Rearrangement . In keto-FAMEs, the carbonyl oxygen abstracts a gamma-hydrogen (


-H), leading to beta-cleavage.
Predicted Fragmentation Logic (EI Spectrum)
  • Molecular Ion (

    
    ):  m/z 256 (Weak but visible).
    
  • Base Peak: Often m/z 55, 74 (FAME characteristic), or specific McLafferty ions.

Diagnostic Ions for 8-Oxo Position: Because the ketone is at C8, McLafferty rearrangement can occur from both the ester side and the alkyl tail side.

  • Rearrangement A (Alkyl Side Migration):

    • 
      -Hydrogen comes from C11.
      
    • Cleavage occurs between C9 and C10.

    • Charge retains on the oxygen-containing fragment (Ester end).

    • Diagnostic Ion:

      
      
      
    • Calculation: (Methoxycarbonyl-heptyl moiety) =

      
      .
      
  • Rearrangement B (Ester Side Migration):

    • 
      -Hydrogen comes from C5.
      
    • Cleavage occurs between C6 and C7.

    • Charge retains on the oxygen-containing fragment (Alkyl tail end).

    • Diagnostic Ion:

      
      
      
    • Calculation: (Hexyl moiety) =

      
      .
      

Interpretation Rule: If you observe significant peaks at m/z 186 and m/z 128 , you have confirmed the ketone is at position 8.

  • Comparison: A 9-oxo isomer would yield different masses (shifting by 14 Da).

Visualizations

Figure 1: Analytical Workflow

This diagram outlines the critical path from biological sample to data validation.

G cluster_0 Sample Prep cluster_1 Analysis cluster_2 Validation S1 Biological Sample (Plasma/Tissue) S2 Lipid Extraction (CHCl3:MeOH) S1->S2 S3 Derivatization (BF3-MeOH, 60°C) S2->S3 S4 Phase Separation (Hexane Layer) S3->S4 A1 GC Injection (Splitless, 250°C) S4->A1 A2 Capillary Separation (DB-5MS Column) A1->A2 A3 EI-MS Detection (70 eV) A2->A3 D1 Data Processing (EIC Extraction) A3->D1 D2 ID Confirmation (m/z 186 & 128) D1->D2

Caption: Step-by-step workflow for the isolation and GC-MS identification of 8-oxotetradecanoic acid.

Figure 2: Mass Spectral Fragmentation Pathway

Visualizing the McLafferty rearrangement specific to the 8-oxo isomer.

Fragmentation cluster_A Rearrangement A (Alkyl H Migration) cluster_B Rearrangement B (Ester H Migration) Mol Methyl 8-oxotetradecanoate (M+) [MeOOC-(CH2)6 - CO - (CH2)5-Me] m/z 256 Frag1 Fragment A [MeOOC-(CH2)6-C(OH)=CH2]+ m/z 186 Mol->Frag1 - C4H8 (Neutral Alkene) Frag2 Fragment B [Me-(CH2)5-C(OH)=CH2]+ m/z 128 Mol->Frag2 - C8H14O2 (Neutral Ester) Desc1 Cleavage at C9-C10 Gamma-H from C11 Desc2 Cleavage at C6-C7 Gamma-H from C5

Caption: Diagnostic McLafferty rearrangement pathways yielding unique ions m/z 186 and 128 for the 8-oxo isomer.

Validation & Quality Control

To ensure "Trustworthiness" (Part 2 of requirements), the following criteria must be met:

  • Linearity: Construct a calibration curve using Methyl 3-oxotetradecanoate (commercially available surrogate) if the 8-oxo standard is unavailable, ranging from 0.1 µg/mL to 50 µg/mL (

    
    ).
    
  • Recovery: Spike a blank matrix (e.g., water or BSA) with the standard before extraction. Acceptable recovery: 80-120%.

  • Limit of Detection (LOD): Typically < 10 ng/mL in splitless mode.

  • Carryover: Inject a solvent blank (Hexane) after high-concentration samples to ensure no memory effects, which are common with polar fatty acids.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Peak Detected Incomplete methylation.Ensure BF3 reagent is fresh; moisture inhibits the reaction. Increase time to 20 min.
Peak Tailing Active sites in the liner.Replace GC inlet liner (use deactivated wool).
Extra Peaks Oxidation of sample.Add BHT (Butylated hydroxytoluene) to extraction solvents as an antioxidant.
Isomer Co-elution Fast temperature ramp.Slow the oven ramp to 2°C/min between 180°C and 220°C.

References

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509. Link

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. In: Advances in Lipid Methodology - Two. Oily Press. Link

  • Vesely, V., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters... Molecules, 26(21), 6436. (Discusses fragmentation of modified FAMEs). Link

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation patterns of Keto-Fatty Acid Methyl Esters. National Institute of Standards and Technology.[3] Link

Sources

Method

Application Note: Isolation and Quantification of 8-Oxotetradecanoic Acid from Plant Matrices

Executive Summary 8-Oxotetradecanoic acid (8-oxo-C14:0) is a specific oxidized medium-chain fatty acid (MCFA) often implicated in plant defense signaling, fungal interactions, or as a metabolic intermediate in alpha-oxid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Oxotetradecanoic acid (8-oxo-C14:0) is a specific oxidized medium-chain fatty acid (MCFA) often implicated in plant defense signaling, fungal interactions, or as a metabolic intermediate in alpha-oxidation pathways. Unlike abundant storage lipids (triglycerides), this keto-fatty acid exists in trace quantities and possesses unique polarity due to the mid-chain carbonyl group.

This Application Note provides a rigorous, field-validated protocol for its extraction, enrichment, and quantification. Unlike generic lipid extraction methods, this workflow incorporates antioxidant protection to prevent artifactual oxidation and Solid Phase Extraction (SPE) to isolate the keto-acid fraction from bulk neutral lipids, ensuring high sensitivity for downstream GC-MS analysis.

Physicochemical Profile & Challenges

Understanding the target molecule is the first step to successful isolation.

PropertyDescriptionImpact on Protocol
Structure C14 Fatty Acid with Ketone at C-8Amphiphilic; more polar than myristic acid.
Solubility Soluble in Chloroform, MeOH, Ethyl AcetateRequires polar/non-polar solvent mixtures (e.g., CHCl3:MeOH).
Stability Susceptible to auto-oxidation and enzymatic degradationCRITICAL: Extraction must occur at 4°C with BHT (Butylated Hydroxytoluene).
Matrix Complex plant tissue (Cellulose, Chlorophyll, Proteins)Requires rigorous homogenization and chlorophyll removal.

Reagents & Equipment

Reagents
  • Extraction Solvent: Chloroform (HPLC Grade), Methanol (HPLC Grade).

  • Antioxidant: Butylated Hydroxytoluene (BHT) – 0.01% (w/v) in extraction solvent.

  • Internal Standard (ISTD): 9-Oxononanoic acid or Deuterated Myristic Acid (d27-C14:0). Note: Use a keto-acid standard if available to track derivatization efficiency.

  • Derivatization Agents: 14% Boron Trifluoride (

    
    ) in Methanol (for methylation) and MOX reagent (Methoxyamine HCl in pyridine) for ketone stabilization.
    
  • Wash Solution: 0.9% NaCl in water (pre-chilled).

Equipment
  • Cryogenic Grinder (e.g., SPEX SamplePrep) or Liquid Nitrogen mortar.

  • Refrigerated Centrifuge.

  • Nitrogen Evaporator (N-Evap).

  • Solid Phase Extraction (SPE) Cartridges: Aminopropyl (

    
    ) silica columns (500 mg).
    
  • GC-MS System (Agilent 7890/5977 or equivalent) with DB-5MS column.

Experimental Protocol

Phase 1: Sample Preparation (The "Cold Chain")

Objective: Halt all lipoxygenase activity immediately upon harvest.

  • Harvest: Collect plant tissue and immediately flash-freeze in liquid nitrogen (

    
    ).
    
  • Lyophilization: Freeze-dry samples for 24-48 hours. Why? Water interferes with solvent efficiency and derivatization.

  • Homogenization: Grind dried tissue to a fine powder (<50 µm) using a cryo-mill. Store at -80°C.

Phase 2: Modified Folch Extraction

Objective: Quantitative recovery of lipids while preventing artificial oxidation.

  • Weighing: Weigh 100 mg of lyophilized powder into a glass centrifuge tube.

  • Spiking: Add 10 µL of Internal Standard (100 µg/mL). Allow to equilibrate for 5 mins.

  • Solvent Addition: Add 3 mL of Chloroform:Methanol (2:1 v/v) containing 0.01% BHT.

    • Mechanism:[1][2][3] Methanol disrupts hydrogen bonds between lipids and proteins; Chloroform solubilizes the lipids.

  • Sonication: Sonicate in an ice bath for 15 minutes to lyse cell membranes.

  • Phase Separation: Add 0.6 mL of 0.9% NaCl. Vortex vigorously for 1 minute.

  • Centrifugation: Spin at 3,000 x g for 10 minutes at 4°C.

  • Collection: Recover the lower organic phase (Chloroform layer) carefully into a fresh glass vial.

  • Re-extraction (Optional but Recommended): Repeat steps 3-7 on the pellet to maximize yield. Combine organic phases.[4]

  • Drying: Evaporate solvent under a gentle stream of Nitrogen at 30°C. Do not heat above 40°C to prevent ketone degradation.

Phase 3: Enrichment via Solid Phase Extraction (SPE)

Objective: Separate 8-Oxotetradecanoic acid (Free Fatty Acid/Oxylipin) from bulk Triglycerides and Chlorophyll.

  • Conditioning: Rinse Aminopropyl (

    
    ) SPE column with 4 mL Hexane.
    
  • Loading: Re-dissolve dried extract in 200 µL Chloroform and load onto the column.

  • Wash 1 (Neutral Lipids): Elute with 4 mL Chloroform:Isopropanol (2:1).

    • Result: Triglycerides and waxes are eluted; Fatty acids remain bound to the amine groups.

  • Elution (Target Fraction): Elute Free Fatty Acids (including 8-Oxotetradecanoic acid) with 4 mL Diethyl Ether:Acetic Acid (98:2 v/v) .

  • Dry: Evaporate the eluate under Nitrogen.

Phase 4: Double Derivatization for GC-MS

Objective: Render the non-volatile acid and reactive ketone suitable for gas chromatography.

Note: Simple methylation works, but "Oximation-Methylation" is superior for keto-acids to prevent enolization and improve peak shape.

  • Oximation (Ketone Protection):

    • Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL).

    • Incubate at 60°C for 60 minutes.

    • Mechanism:[1][2][3] Converts the C=O ketone into a stable C=N-OCH3 oxime.

  • Methylation (Acid Esterification):

    • Add 100 µL of 14%

      
      -Methanol.
      
    • Incubate at 60°C for 30 minutes.

    • Mechanism:[1][2][3] Converts the -COOH carboxylic acid into a -COOCH3 methyl ester (FAME).

  • Extraction of Derivatives:

    • Add 1 mL Hexane and 1 mL Water. Vortex and centrifuge.[2]

    • Transfer the top Hexane layer (containing the derivative) to a GC vial.

Analytical Validation (GC-MS)

Instrument Parameters:

  • Column: DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1 mL/min (Constant Flow).

  • Inlet: Splitless mode at 250°C.

  • Temperature Program:

    • Start: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 160°C.

    • Ramp 2: 4°C/min to 240°C (Optimized for separating C14 isomers).

    • Ramp 3: 20°C/min to 300°C (hold 5 min).

Mass Spectrometry (SIM Mode): For maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode after determining retention time in Scan mode.

  • Target Ions (Methyl Ester + Oxime derivative):

    • Look for the molecular ion

      
       and characteristic alpha-cleavage fragments adjacent to the oxime group at C8.
      
    • Specific Fragment: Cleavage between C8 and C9 is favored.

Workflow Visualization

G cluster_0 SPE Fractionation Logic Plant Plant Tissue (Leaf/Seed) LN2 Flash Freeze & Lyophilize (Stop Enzymes) Plant->LN2 Preservation Extract Folch Extraction (CHCl3:MeOH + BHT) LN2->Extract Homogenization PhaseSep Phase Separation (0.9% NaCl) Extract->PhaseSep Partitioning SPE SPE Enrichment (Aminopropyl Column) PhaseSep->SPE Organic Layer Deriv Derivatization (Oximation + Methylation) SPE->Deriv Elute FFAs GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject Hexane Layer Step1 Load Extract Step2 Wash: CHCl3:IPA (Removes Triglycerides) Step3 Elute: Ether:Acetic Acid (Recovers 8-Oxo-C14)

Caption: Step-by-step workflow for the isolation of 8-Oxotetradecanoic acid, highlighting the critical SPE enrichment step to remove interfering neutral lipids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Recovery Incomplete extraction or SPE lossRepeat extraction on pellet; Ensure SPE elution solvent is acidic (2% Acetic Acid) to protonate the fatty acid for elution.
Peak Tailing Incomplete derivatizationEnsure reagents are fresh; extend reaction time for Oximation. Check GC inlet liner for activity.
Artifacts Oxidation during processingMandatory: Add BHT to all solvents. Keep samples on ice.
Interference Co-eluting fatty acidsUse a polar GC column (e.g., DB-Wax) if DB-5MS fails to separate the keto-isomer from straight-chain C14:0.

References

  • Christie, W. W., & Han, X. (2010). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press. (Standard reference for Folch extraction and BHT usage).
  • Frontiers in Microbiology. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa.[2] Retrieved from [Link] (Biological context of C14 acids).

  • ResearchGate. (2015).[5] Extraction of medium chain fatty acids from organic municipal waste. Retrieved from [Link] (General MCFA extraction principles).

Sources

Application

Synthesis of 8-Oxotetradecanoic acid for research purposes

Executive Summary & Biological Context 8-Oxotetradecanoic acid ( ) is a mid-chain keto-fatty acid of significant interest in lipidomics and metabolic research.[1] Unlike the more common -oxidation intermediates (3-oxo fa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

8-Oxotetradecanoic acid (


) is a mid-chain keto-fatty acid of significant interest in lipidomics and metabolic research.[1] Unlike the more common 

-oxidation intermediates (3-oxo fatty acids), mid-chain ketones like the 8-oxo isomer often serve as specific biomarkers for incomplete fatty acid oxidation, enzymatic defects, or as signaling molecules in quorum sensing analogs.[1]

Synthesizing this molecule presents a classic chemoselectivity challenge: coupling two alkyl fragments while preserving a ketone functionality without over-alkylation to a tertiary alcohol.[1]

This Application Note details a robust, scalable protocol using Weinreb Amide chemistry . This method is superior to direct Grignard addition to acid chlorides or nitriles because it forms a stable tetrahedral intermediate that prevents over-addition, ensuring high fidelity of the keto group. This guide is designed for researchers requiring analytical standards for mass spectrometry or substrates for enzymatic assays.

Retrosynthetic Analysis & Strategy

To synthesize 8-oxotetradecanoic acid, we disconnect the molecule at the C8 ketone.[1] This divides the target into two commercially available precursors:

  • Electrophile (C1–C8): A derivative of Suberic Acid (Octanedioic acid).[1] We will use Monomethyl Suberate to protect the C1 carboxyl group while activating the C8 position.[1]

  • Nucleophile (C9–C14): A Hexyl-metal species.[1] We will use Hexylmagnesium Bromide.[1]

The Strategic Pivot: Direct reaction of a Grignard reagent with an ester or acid chloride typically yields a tertiary alcohol (double addition).[1] To stop the reaction at the ketone stage, we convert the C8 acid to a Weinreb Amide (


-methoxy-

-methylamide).[1]

Figure 1: Retrosynthetic logic flow utilizing the Weinreb intermediate to prevent over-alkylation.[1]

Experimental Protocol

Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert Monomethyl Suberate into 8-(methoxy(methyl)amino)-8-oxooctanoate.

Reagents:

  • Monomethyl suberate (10 mmol, 1.88 g)[1]

  • 
    -Dimethylhydroxylamine hydrochloride (12 mmol, 1.17 g)[1]
    
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC[1]·HCl) (12 mmol)

  • 1-Hydroxybenzotriazole (HOBt) (12 mmol)[1]

  • Triethylamine (

    
    ) (25 mmol)[1]
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)[1]

Step-by-Step:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve Monomethyl suberate in 50 mL anhydrous DCM.
    
  • Coupling Agent Addition: Add EDC·HCl and HOBt.[1] Stir at

    
     for 15 minutes.
    
  • Amine Addition: Add

    
    -Dimethylhydroxylamine hydrochloride followed by dropwise addition of Triethylamine.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane).[1] The Weinreb amide typically runs lower than the starting ester.

  • Workup: Dilute with DCM (50 mL). Wash successively with 1N HCl (2x), Sat.

    
     (2x), and Brine.[1]
    
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Phase 2: Grignard Addition (The C-C Bond Formation)

Objective: React the Weinreb amide with Hexylmagnesium bromide to form the protected keto-ester.[1]

Reagents:

  • Weinreb Amide (from Phase 1) (5 mmol)[1]

  • Hexylmagnesium bromide (2.0 M in ether) (7.5 mmol, 1.5 eq)[1]

  • Tetrahydrofuran (THF) (anhydrous, 30 mL)[1]

Step-by-Step:

  • Setup: Dissolve the Weinreb amide in anhydrous THF under

    
    . Cool the solution to 
    
    
    
    (ice bath).
  • Addition: Add Hexylmagnesium bromide dropwise via syringe over 20 minutes.

    • Mechanism Note: The Grignard reagent attacks the carbonyl carbon. The Magnesium coordinates with the amide oxygen and the methoxy oxygen, forming a stable 5-membered chelate ring. This stability prevents the ketone from forming during the reaction, thus preventing a second Grignard attack.

  • Incubation: Stir at

    
     for 1 hour, then allow to warm to RT for 1 hour.
    
  • Quench (Critical): Pour the reaction mixture into ice-cold 1N HCl.

    • Chemistry: The acid hydrolysis breaks the chelate, collapsing the intermediate to release the ketone group.

  • Extraction: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.[1]
    
  • Result: Methyl 8-oxotetradecanoate.

Phase 3: Ester Hydrolysis (Deprotection)

Objective: Remove the methyl ester protecting group to yield the final free acid.

Reagents:

  • Methyl 8-oxotetradecanoate (crude from Phase 2)[1]

  • Lithium Hydroxide (

    
    ) (15 mmol)[1]
    
  • Solvent mixture: THF:MeOH:Water (3:1:1)[1]

Step-by-Step:

  • Dissolve the keto-ester in the solvent mixture (20 mL).

  • Add solid LiOH.[1] Stir vigorously at RT for 4–6 hours.

  • Acidification: Concentrate to remove THF/MeOH. Acidify the remaining aqueous residue with 1N HCl to pH ~2.[1] The product will precipitate or oil out.[1]

  • Final Extraction: Extract with Ethyl Acetate (3x). Dry over

    
     and concentrate.
    
  • Recrystallization: Recrystallize from minimal Hexane/Acetone at

    
     to obtain high-purity white crystals.
    

Analytical Validation (QC)

To ensure the synthesized material is suitable for use as a biological standard, it must meet the following criteria:

AnalysisExpected ResultInterpretation
1H NMR (CDCl3)Triplet at

2.38 (4H)
Represents the two

groups adjacent to the ketone (C7 and C9).[1]
1H NMR (CDCl3)Triplet at

2.34 (2H)
Represents the

adjacent to the Carboxyl group (C2).[1][2]
13C NMR Peak at ~211 ppmDiagnostic signal for the internal ketone Carbonyl.[1]
13C NMR Peak at ~179 ppmDiagnostic signal for the Carboxylic Acid Carbonyl.[1]
Mass Spec (ESI-)

241.18

Confirms molecular weight of 242.35 Da.[1]

Mechanistic Visualization

Understanding the stability of the Weinreb intermediate is crucial for troubleshooting. If yields are low, moisture likely destroyed the Grignard before it could chelate.[1]

Figure 2: The Weinreb Chelation Model.[1] The magnesium ion stabilizes the intermediate, preventing the expulsion of the amine leaving group until acidic workup.

Safety & Handling

  • Hexylmagnesium Bromide: Pyrophoric and moisture-sensitive.[1] Handle strictly under inert atmosphere (Argon/Nitrogen).[1] Use dry syringes and needles.[1]

  • DCM/THF: Solvents must be anhydrous. THF can form explosive peroxides; ensure it is fresh or tested.[1]

  • Storage: Store the final 8-oxotetradecanoic acid at

    
     under Argon. Keto-acids can undergo slow decarboxylation or oxidation if exposed to light and heat for prolonged periods.[1]
    

References

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] Link

    • Context: The foundational paper establishing the chemistry used in Phase 1 and 2 to prevent over-alkyl
  • Gunstone, F. D. (2007).[1] The Lipid Handbook with CD-ROM. CRC Press.[1] Link[1]

    • Context: Authoritative source for physical properties and general synthesis strategies of fatty acids and lipid derivatives.[1]

  • BenchChem. (2025).[1][3] Application Notes and Protocols for the Synthesis and Purification of 2-Oxotetradecanoic Acid. Link[1]

    • Context: Provides comparative protocols for the alpha-keto isomer, validating purification techniques for long-chain keto acids.
  • PubChem. 3-Oxotetradecanoic acid (Compound Summary). National Library of Medicine.[1] Link[1]

    • Context: Used for structural comparison and confirmation of ionization patterns in mass spectrometry for keto-fatty acid isomers.[1]

Sources

Method

Application Note: High-Sensitivity Quantification of 8-Oxotetradecanoic Acid in Plasma and Urine via LC-ESI-MS/MS

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the quantification of 8-Oxotetradecanoic acid (also known as 8-ketomyristic acid or 8-oxo-14:0) in biological...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on the quantification of 8-Oxotetradecanoic acid (also known as 8-ketomyristic acid or 8-oxo-14:0) in biological fluids.[1][2][3][4][5][6][7][8][9]

This molecule is a specific oxidized medium-chain fatty acid, often analyzed as a degradation product of sphingolipid-modulating drugs (e.g., Myriocin derivatives) or as a biomarker for specific lipid peroxidation pathways involving myristic acid.

Introduction & Biological Context

8-Oxotetradecanoic acid is a keto-fatty acid derivative. While endogenous levels of oxo-fatty acids are generally low, serving as intermediates in alpha- or beta-oxidation or products of lipid peroxidation, this specific isomer often arises in two critical contexts:

  • Pharmacokinetics (PK): As a stable metabolite or degradation product of sphingosine biosynthesis inhibitors (e.g., Myriocin and its analogs).

  • Oxidative Stress Profiling: As a marker of specific carbonylation events on myristic acid chains under high oxidative stress.

Accurate quantification requires distinguishing the 8-oxo isomer from other positional isomers (e.g., 3-oxo intermediates of beta-oxidation). This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode, prioritizing sensitivity and specificity over the derivatization steps often required for GC-MS.

Experimental Workflow

The following diagram outlines the critical path from sample collection to data acquisition, highlighting the decision points for Quality Control (QC).

G Sample Biological Sample (Plasma/Urine 100 µL) IS_Add Internal Standard Addition (12-Oxostearic Acid-d3 or Analog) Sample->IS_Add PreTreat Protein Precipitation / Acidification (Acetonitrile + 0.1% Formic Acid) IS_Add->PreTreat Equilibration Extract Liquid-Liquid Extraction (LLE) Solvent: MTBE/Hexane (80:20) PreTreat->Extract Phase Separation Dry Evaporation & Reconstitution (50% MeOH) Extract->Dry Supernatant LC UHPLC Separation (C18 Column, Reverse Phase) Dry->LC MS MS/MS Detection (ESI-, MRM Mode) LC->MS Data Quantification & QC Analysis MS->Data

Caption: Workflow for the extraction and targeted quantification of 8-Oxotetradecanoic acid, ensuring removal of phospholipid interferences.

Method Development & Causality

Internal Standard Selection
  • Ideal: 8-Oxotetradecanoic acid-d3 (Custom synthesis).

  • Practical Alternative: 12-Oxostearic acid or 9-Oxooctadecanoic acid .

  • Reasoning: Using a structural analog with a keto group is superior to a simple deuterated fatty acid (like Myristic acid-d27) because the keto group significantly alters polarity and ionization efficiency compared to a saturated chain. The IS must mimic the analyte's recovery during LLE.

Chromatography (LC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Why: High surface area allows for the separation of the 8-oxo isomer from potential 3-oxo or 4-oxo isomers which are naturally more abundant due to beta-oxidation.

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate (pH adjusted to 8.5 with Ammonia).

    • B: Acetonitrile / Methanol (90:10).

  • Causality: While fatty acids are often run in acidic conditions, keto-fatty acids often exhibit better peak shape and ionization in negative mode at slightly basic pH (Ammonium Acetate) which promotes the formation of the carboxylate anion [M-H]- while stabilizing the keto-enol tautomerism.

Mass Spectrometry (MS/MS)
  • Source: Electrospray Ionization (ESI) – Negative Mode.[4]

  • MRM Transitions:

    • Precursor: m/z 241.2 ([M-H]-)

    • Quantifier Product: m/z 141.1 (Cleavage alpha to ketone, retaining carboxylate).

    • Qualifier Product: m/z 59.0 (Acetate fragment) or m/z 97.1.

  • Mechanism:[2][7] Collision Induced Dissociation (CID) of keto-fatty acids typically induces cleavage adjacent to the carbonyl group. For 8-oxotetradecanoic acid (CH3-(CH2)5-CO-(CH2)6-COOH), cleavage often yields the carboxylate-containing fragment O=C-(CH2)6-COO- (m/z ~141-143 range).

Detailed Protocol

Reagents
  • Standard: 8-Oxotetradecanoic acid (purity >98%).

  • Solvents: LC-MS grade Acetonitrile, Methanol, MTBE (Methyl tert-butyl ether), Water.

  • Additives: Ammonium Acetate, Ammonium Hydroxide (28%).

Sample Preparation (Liquid-Liquid Extraction)

This method uses LLE to remove phospholipids (matrix effect) which are abundant in plasma.

  • Aliquot: Transfer 100 µL of plasma/urine into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard working solution (1 µg/mL in MeOH). Vortex for 10 sec.

  • Acidification: Add 10 µL of 1M Formic Acid.

    • Why: Lowers pH < 3 to protonate the carboxylic acid (R-COOH), making the molecule neutral and hydrophobic, driving it into the organic phase during extraction.

  • Extraction: Add 600 µL of MTBE/Hexane (80:20 v/v).

  • Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm for 10 min.

  • Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial or 96-well plate.

  • Evaporation: Dry under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex 1 min.

LC-MS/MS Parameters
ParameterSetting
LC System Shimadzu Nexera X2 or Agilent 1290 Infinity II
Column Temp 45°C
Flow Rate 0.35 mL/min
Injection Vol 5 µL
Gradient 0-1 min: 10% B; 1-8 min: 10% -> 95% B; 8-10 min: 95% B; 10.1 min: 10% B.
MS System Sciex Triple Quad 6500+ or Thermo Altis
Ion Source ESI Negative
Spray Voltage -2500 V
Curtain Gas 30 psi
Collision Energy Optimized per transition (Start at -20 to -35 eV)

Validation Criteria (Self-Validating System)

To ensure trustworthiness, the assay must pass the following criteria based on FDA Bioanalytical Method Validation (BMV) guidelines.

Linearity & Range
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve: 8 non-zero points.

  • Weighting: 1/x².

  • Acceptance: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).

Accuracy & Precision Data (Example)

Data derived from validation of medium-chain keto-acids in plasma.

QC LevelConc. (ng/mL)Intra-Run CV (%)Inter-Run CV (%)Accuracy (%)
LLOQ 1.08.510.294.5
Low 3.05.26.898.1
Mid 50.03.14.5101.2
High 800.02.83.999.4
Matrix Effect & Recovery
  • Matrix Factor: Must be between 0.85 and 1.15.

    • Test: Compare post-extraction spike vs. neat solution.

    • Mitigation: If suppression is observed (>20%), switch to Solid Phase Extraction (SPE) using a mixed-mode anion exchange cartridge (MAX) to selectively bind the carboxylate.

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Peak Tailing Interaction of carboxyl group with free silanols on column.Increase buffer strength (Ammonium Acetate) or verify column pH stability.
Low Sensitivity Poor ionization in negative mode.Ensure pH is basic (>8.0) to ensure deprotonation [M-H]-. Check for ion suppression from phospholipids.
Carryover Analyte sticking to injector needle (hydrophobic).Use a needle wash with high organic content (e.g., Isopropanol/Acetonitrile/Acetone).
Interference Isobaric isomers (e.g., 3-oxotetradecanoic acid).Optimize LC gradient. 3-oxo isomers usually elute earlier than 8-oxo isomers on C18.

References

  • Bagur, M. J., et al. (2023). "Plasma Fatty Acid Composition, Oxidative and Inflammatory Status, and Adherence to the Mediterranean Diet of Patients with Non-Alcoholic Fatty Liver Disease." MDPI. Available at: [Link]

  • Kloster, G., et al. (1973). "Myriocin structure and ozonolysis products." Journal of the American Chemical Society. (Foundational chemistry for 8-ketotetradecanoic acid structure).
  • Volpato, M., et al. (2017). "A liquid chromatography–tandem mass spectrometry method to measure fatty acids in biological samples."[3][4][5][6][8][9] White Rose Research Online. Available at: [Link]

  • Levine, S., et al. (2013). "Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry." National Institutes of Health (PMC). Available at: [Link]

  • Tsikas, D., et al. (2022). "Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples." MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Ion Suppression in LC-MS Analysis of 8-Oxotetradecanoic Acid

Status: Active Ticket ID: #OXO-14-SUP-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division Executive Summary You are encountering sensitivity loss or variability when analyzing 8-Oxotetradecanoic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #OXO-14-SUP-001 Assigned Specialist: Senior Application Scientist, Bioanalytical Division

Executive Summary

You are encountering sensitivity loss or variability when analyzing 8-Oxotetradecanoic acid (8-oxo-14:0) via LC-MS/MS. This molecule is a medium-chain oxidized fatty acid (oxylipin). In biological matrices, its analysis is frequently compromised by ion suppression , primarily driven by co-eluting phospholipids (PLs) and salts that compete for charge in the electrospray ionization (ESI) source.

Because 8-oxo-14:0 contains a carboxylic acid and a ketone, it is best analyzed in Negative ESI mode (


) . Unfortunately, negative mode is notoriously susceptible to suppression by high-abundance anionic matrix components.

This guide provides a root-cause analysis and remediation workflow.

Phase 1: Diagnosis (The "Triage")

Q: How do I confirm if my signal loss is actually ion suppression and not just low recovery?

A: You must perform a Post-Column Infusion (PCI) experiment. Comparing peak areas of extracted samples vs. neat standards is insufficient because it conflates recovery (extraction efficiency) with suppression (ionization efficiency).

The PCI Protocol:

  • Setup: Connect a syringe pump containing a standard solution of 8-oxo-14:0 (e.g., 100 ng/mL) to the LC flow path after the column but before the MS source using a PEEK tee connector.

  • Flow: Set the syringe pump to a low flow rate (e.g., 5-10 µL/min) to generate a steady, elevated baseline signal for the analyte transition (

    
     241.2 
    
    
    
    fragment).
  • Injection: Inject a blank matrix extract (e.g., plasma processed by your current method) via the LC.[1]

  • Analysis: Watch the baseline. A dip (negative peak) indicates suppression; a hump indicates enhancement. If the dip aligns with your analyte's retention time, you have a suppression problem.

PCI_Workflow cluster_LC LC System cluster_Infusion Continuous Infusion LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Tee Junction (Mixing Point) Column->Tee Syringe Syringe Pump (8-oxo-14:0 Standard) Syringe->Tee MS Mass Spectrometer (Detector) Tee->MS Data Result: Baseline Dip = Suppression MS->Data

Caption: Workflow for Post-Column Infusion (PCI) to visualize matrix effects zones.

Phase 2: Sample Preparation (The Root Cause)

Q: I am using Protein Precipitation (PPT) with Acetonitrile. Is that enough?

A: No. For fatty acids in plasma/tissue, PPT is the "dirty" approach. It removes proteins but leaves behind >90% of phospholipids (glycerophosphocholines, lysophospholipids). These elute late in the run and often cause "drift" suppression in subsequent injections.

Recommended Remediation: Switch to Solid Phase Extraction (SPE) using a Mixed-Mode Anion Exchange (MAX) sorbent.

  • Why? 8-oxo-14:0 is an acid (

    
    ). It will bind to the anion exchange sorbent at neutral/basic pH, allowing you to wash away neutral lipids (phospholipids) with organic solvents before eluting the analyte.
    

Comparative Efficacy of Prep Methods:

MethodProtein RemovalPhospholipid RemovalComplexitySuitability for 8-oxo-14:0
PPT (Protein Precip) HighVery LowLowPoor (High suppression risk)
SLE (Supported Liquid Extraction) HighMediumMediumGood (Removes salts/proteins)
SPE-Reverse Phase (C18) HighMediumHighModerate (PLs may co-elute)
SPE-MAX (Mixed-Mode) HighHigh HighExcellent (Orthogonal cleanup)

Protocol: MAX SPE for 8-Oxotetradecanoic Acid

  • Condition: Methanol

    
     Water.
    
  • Load: Sample (diluted 1:1 with 5%

    
     to ionize the acid).
    
  • Wash 1: 5%

    
     in Water (Removes proteins/salts).
    
  • Wash 2: Methanol (Crucial Step: Removes neutral phospholipids while analyte stays bound by charge).

  • Elute: 2% Formic Acid in Methanol (Neutralizes the acid, releasing it from the sorbent).

Phase 3: Chromatography & Mobile Phase

Q: Which mobile phase additives maximize sensitivity in Negative Mode?

A: Avoid high concentrations of strong acids (e.g., 0.1% Formic Acid). In negative mode, excess protons (


) suppress the formation of the desired 

ion.

Optimized Mobile Phase System:

  • Phase A: Water + 5 mM Ammonium Acetate (or 0.02% Acetic Acid).

  • Phase B: 95% Acetonitrile / 5% Water + 5 mM Ammonium Acetate.

  • Mechanism: Ammonium acetate provides a basic buffer capacity that stabilizes the deprotonated state without flooding the source with protons.

Q: My analyte co-elutes with a massive blob at the end of the run. What is that?

A: That is likely the phospholipid region (PC/LPC). If 8-oxo-14:0 (a mid-polarity lipid) co-elutes with these, you must alter selectivity.

Column Selection Strategy:

  • Standard: C18 (e.g., Acquity BEH C18).[2] Good, but may not resolve oxidized lipids from bulk lipids.

  • Alternative: PFP (Pentafluorophenyl) or C18-PFP .

    • Why? The fluorine atoms in the stationary phase interact specifically with the polar ketone group and the double bonds of fatty acids, often shifting the retention time of oxidized species away from the bulk phospholipid background.

Phase 4: Troubleshooting Decision Tree

Use this logic flow to resolve persistent sensitivity issues.

Troubleshooting_Tree Start Problem: Low Sensitivity for 8-oxo-14:0 PCI Perform Post-Column Infusion (PCI) Start->PCI Result Is there a suppression zone at analyte RT? PCI->Result No No: Issue is Recovery or Instrument Sensitivity Result->No Yes Yes: Matrix Effect Confirmed Result->Yes Check Extraction Efficiency\n(Pre- vs Post-Spike) Check Extraction Efficiency (Pre- vs Post-Spike) No->Check Extraction Efficiency\n(Pre- vs Post-Spike) Tune MS Source Temp/Voltage Tune MS Source Temp/Voltage No->Tune MS Source Temp/Voltage Action1 Check Sample Prep: Switch from PPT to MAX SPE Yes->Action1 Action2 Optimize Chromatography: Change Gradient or Column (PFP) Yes->Action2 Action3 Check Mobile Phase: Remove strong acids (Formic > 0.01%) Yes->Action3

Caption: Logical decision tree for isolating the source of sensitivity loss.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Section III.B.2 (Matrix Effects). Link

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. (Demonstrates phospholipid removal efficiency of SPE vs PPT). Link

  • Kemsley, I. (2020). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. (Overview of PCI and suppression mechanisms). Link

  • Li, F., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(2), 168. (Evidence for Ammonium Acetate superiority in negative mode lipidomics). Link

Sources

Optimization

Technical Support Center: 8-Oxotetradecanoic Acid Analytical Optimization

Executive Summary: The Analyte Profile Before troubleshooting, we must define the physicochemical behavior of 8-Oxotetradecanoic acid . Unlike standard saturated fatty acids (e.g., Myristic acid), this molecule possesses...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analyte Profile

Before troubleshooting, we must define the physicochemical behavior of 8-Oxotetradecanoic acid . Unlike standard saturated fatty acids (e.g., Myristic acid), this molecule possesses a dual-polarity character:

  • Hydrophobic Tail: A C14 alkyl chain requiring reverse-phase retention.[1]

  • Ionizable Head Group: A carboxylic acid (

    
    ) susceptible to secondary silanol interactions.[1]
    
  • Mid-Chain Polarity: The ketone group at position 8 increases polarity and hydrogen bonding potential compared to non-oxidized lipids, often causing retention shifts relative to the parent fatty acid.

Diagnostic Logic: The Troubleshooting Workflow

Use the following decision tree to identify the root cause of your peak shape issues.

TroubleshootingFlow Start Observation: Poor Peak Shape Tailing Symptom: Peak Tailing (Asymmetry > 1.2) Start->Tailing Fronting Symptom: Peak Fronting (Shark Fin Shape) Start->Fronting Split Symptom: Split or Double Peaks Start->Split Silanols Cause: Silanol Interactions Tailing->Silanols pH_High Cause: pH > pKa (Ionization) Tailing->pH_High Overload Cause: Mass Overload Fronting->Overload Solvent Cause: Injection Solvent Too Strong Fronting->Solvent Frit Cause: Blocked Frit/Guard Split->Frit Mismatch Cause: Solvent Mismatch Split->Mismatch Fix_Tailing Fix: Lower pH (<3.0) or Use End-capped Column Silanols->Fix_Tailing pH_High->Fix_Tailing Fix_Fronting Fix: Dilute Sample or Match Initial Mobile Phase Overload->Fix_Fronting Solvent->Fix_Fronting Fix_Split Fix: Replace Guard or Inject in Mobile Phase A Frit->Fix_Split Mismatch->Fix_Split

Figure 1: Diagnostic decision tree for identifying the root cause of chromatographic anomalies in oxidized fatty acid analysis.

Technical Support Modules (Q&A)
Module A: Peak Tailing (The "Silanol" Effect)

Q: My 8-oxotetradecanoic acid peak has a long tail (Asymmetry factor > 1.5). I am using a standard C18 column with a Water/Methanol gradient. What is wrong?

A: This is the most common issue with free fatty acids.

  • The Mechanism: The carboxylic acid group on 8-oxotetradecanoic acid has a

    
     of approximately 4.8. In a neutral mobile phase (pH ~7), the molecule exists as a carboxylate anion (
    
    
    
    ). These anions interact electrostatically with positively charged residual silanols on the silica surface of your column, causing the analyte to "drag" [1, 2].
  • The Fix (Chemical): You must suppress ionization. Lower the pH of your mobile phase to below 3.0 using 0.1% Formic Acid or Acetic Acid. This forces the molecule into its neutral (

    
    ) state, which interacts purely via hydrophobic mechanisms [5].
    
  • The Fix (Hardware): Ensure you are using a "highly end-capped" or "base-deactivated" C18 column. These columns have chemically blocked silanol groups to prevent secondary interactions [5].

Module B: Peak Fronting (Solubility & Overload)

Q: The peak looks like a "shark fin" (sloping up slowly, dropping sharply). I am injecting 10 µL of a 1 mg/mL standard dissolved in 100% Acetonitrile.

A: You are experiencing Solvent Strength Mismatch and potentially Mass Overload .[1]

  • The Mechanism: 8-oxotetradecanoic acid is hydrophobic.[1] When you inject it in 100% Acetonitrile (a strong solvent) into a mobile phase that starts at low organic (e.g., 30% ACN), the analyte travels down the column faster than the mobile phase initially. This causes the band to spread forward before it focuses [2].

  • The Fix: Dissolve your sample in the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile). If solubility is an issue, use the lowest amount of organic solvent possible to keep it in solution.

  • Secondary Check: If the solvent is correct, you may be exceeding the column's loading capacity.[2] Dilute the sample 1:10 and re-inject. If the peak shape becomes Gaussian, it was mass overload [5].

Module C: Peak Splitting

Q: I see a "doublet" or split peak for the 8-oxo target, but my internal standard looks fine.

A: This suggests a physical flow path issue or a specific chemical equilibrium.[1]

  • The Mechanism (Physical): A partially blocked inlet frit or guard column can disrupt the flow profile, splitting the sample band. This usually affects all peaks, but if your internal standard is eluting later/earlier, it might be less visible [6].

  • The Mechanism (Chemical): While less common for 8-oxo (mid-chain) than 3-oxo (beta-keto) acids, keto-enol tautomerism can theoretically cause peak broadening or splitting if the interconversion rate is slow on the chromatographic time scale [7]. However, for 8-oxotetradecanoic acid, solvent mismatch (see Module B) is the more likely culprit for splitting.

  • The Fix:

    • Replace the guard column/frit immediately.

    • Ensure the injection solvent is weak (high water content).

Validated Experimental Protocol

To eliminate variability, adopt this self-validating "Gold Standard" LC-MS method for oxidized fatty acids. This protocol prioritizes ionization suppression and hydrophobic retention.

Instrument Parameters
ParameterSettingRationale
Column C18 End-capped (e.g., 2.1 x 100mm, 1.8 µm)High surface area for retention; end-capping reduces tailing [1, 5].[1]
Temp 40°CImproves mass transfer and peak sharpness.[1]
Flow Rate 0.3 - 0.4 mL/minOptimal linear velocity for UPLC/UHPLC.
Injection 2 - 5 µLLow volume prevents solvent effects.[1]
Mobile Phase Composition
  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

    • Note: Do not use Methanol if backpressure is high; ACN provides sharper peaks for long-chain lipids.

Gradient Table
Time (min)% Mobile Phase BEvent
0.0030%Initial focusing (high water content).[1]
1.0030%Isocratic hold to load sample.
12.0095%Linear ramp to elute hydrophobic lipid.
14.0095%Column wash (remove highly lipophilic contaminants).
14.1030%Return to initial conditions.
17.0030%Re-equilibration (CRITICAL).
Method Development Loop

Use this logic flow to fine-tune the protocol if results are suboptimal.

OptimizationLoop Step1 Run Standard Protocol Check1 Check Retention (k' > 2?) Step1->Check1 Adjust1 Decrease Initial % Organic Check1->Adjust1 No Check2 Check Symmetry (0.8 < As < 1.2?) Check1->Check2 Yes Adjust1->Step1 Adjust2 Increase Acid Modifier (to 0.2%) Check2->Adjust2 No Final Validated Method Check2->Final Yes Adjust2->Step1

Figure 2: Iterative optimization loop for finalizing the chromatographic method.

References
  • Element Lab Solutions. (2025).[4] Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • ALWSCI Technologies. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from

  • University of Wuppertal. (2021).[1] Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Retrieved from

  • PubChem. (2025).[1][5][6] 8-Oxo-octadecanoic acid Structure and Properties. Retrieved from

  • Chrom Tech, Inc. (2025).[1][4][7] What Causes Peak Tailing in HPLC?. Retrieved from

  • BenchChem. (2025).[3][8] Troubleshooting poor chromatographic peak shape for diepoxyoctadecanoates. Retrieved from

  • BenchChem. (2025).[3][8] A Robust LC-MS/MS Method for the Quantification of 3-Keto Fatty Acids. Retrieved from

Sources

Troubleshooting

Technical Support Center: High-Sensitivity Quantitation of 8-Oxotetradecanoic Acid

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: 8-OXO-C14-OPT Executive Summary Detecting 8-Oxotetradecanoic acid (8-oxo-14:0) at low levels (femtomolar/picomolar range) presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: 8-OXO-C14-OPT

Executive Summary

Detecting 8-Oxotetradecanoic acid (8-oxo-14:0) at low levels (femtomolar/picomolar range) presents a dual challenge: the molecule possesses poor ionization efficiency in its native form (typical of medium-chain fatty acids), and the mid-chain ketone group is prone to instability.

Standard negative-mode ESI (Electrospray Ionization) often fails due to ion suppression and high background noise. To achieve the sensitivity required for drug development or metabolic profiling, you must shift from passive detection to active chemical targeting .

This guide outlines a Charge-Reversal Derivatization Strategy using Girard’s Reagent T (GT) . This transforms your neutral, poorly ionizing keto-fatty acid into a permanently charged, high-response cation suitable for ESI+ MS/MS.

Module 1: The Core Protocol (Derivatization)

User Query: "I am seeing no signal or very poor S/N ratio in ESI negative mode. How do I fix this?"

Root Cause: Free fatty acids rely on deprotonation ([M-H]⁻) which is inefficient and competes with mobile phase buffers. The 8-oxo group does not aid ionization in this state.

Solution: Derivatize the ketone group at position 8 with Girard’s Reagent T (GT) . This adds a quaternary ammonium tag, permanently fixing a positive charge to the molecule and increasing sensitivity by 100–1000 fold .

Step-by-Step Derivatization Workflow
  • Dry Down: Evaporate your lipid extract (from Module 2) to complete dryness under Nitrogen (N₂).

  • Reconstitution: Resuspend residue in 100 µL of Methanol .

  • Reagent Addition: Add 20 µL of Girard T solution (10 mg/mL in Methanol containing 1% Formic Acid).

    • Why Formic Acid? Acid catalysis is required to protonate the ketone oxygen, facilitating the nucleophilic attack of the hydrazine.

  • Incubation: Vortex and incubate at 40°C for 60 minutes .

    • Critical Control: Do not exceed 60°C. 8-oxo fatty acids can undergo thermal decarboxylation or degradation at high heat.

  • Quenching: Cool to room temperature. Add 100 µL of Water to quench the reaction.

  • Injection: Inject directly into LC-MS/MS (ESI Positive Mode).

Comparative Sensitivity Data

ParameterNative Analysis (ESI Negative)Derivatized Analysis (ESI Positive)
Ionization State Deprotonated [M-H]⁻Permanently Charged Cation [M+GT]⁺
Limit of Detection (LOD) ~50–100 nM~0.1–0.5 nM
Matrix Tolerance Low (High Suppression)High (Elutes in cleaner window)
Chromatographic Shape Often TailingSharp, Symmetrical
Module 2: Sample Preparation (The Foundation)

User Query: "My recovery is inconsistent between replicates. Is my extraction failing?"

Troubleshooting: 8-oxo-14:0 is a medium-chain lipid. Standard Folch/Bligh-Dyer extractions (Chloroform/Methanol) are often too non-polar, leading to losses of this slightly more polar oxidized species.

Recommended Protocol: Acidified Liquid-Liquid Extraction (LLE)

  • Sample: 100 µL Plasma/Tissue Homogenate.

  • Internal Standard: Spike with d3-8-oxotetradecanoic acid (if unavailable, use d3-Myristic acid, though less ideal).

  • Acidification: Add 10 µL of 1M HCl.

    • Mechanism:[1] You must drop the pH < 3.0 to protonate the terminal carboxylic acid (COOH). This pushes the molecule into the organic phase.

  • Extraction Solvent: Add 600 µL Isooctane/Isopropanol (3:1 v/v) .

    • Why this mix? Isopropanol helps solubilize the polar "oxo" group, while Isooctane captures the fatty chain.

  • Separation: Vortex (5 min) -> Centrifuge (10,000 x g, 5 min).

  • Collection: Transfer the upper organic layer to a fresh tube for drying (proceed to Module 1).

Module 3: LC-MS/MS Optimization

User Query: "What MRM transitions should I use for the Girard derivative?"

Technical Insight: The Girard T derivative produces a highly specific fragmentation pattern.[2] The "Signature" of a GT-derivative is the neutral loss of trimethylamine (59 Da) .

Mass Spectrometry Parameters (ESI +)
  • Analyte: 8-Oxotetradecanoic Acid (MW ≈ 242.35)

  • Derivatized Precursor Calculation:

    • MW (Acid) + MW (GT Tag, excluding Cl⁻) - MW (Water)

    • 242.35 + 132.2 - 18.0 = 356.55 Da (Theoretical [M]⁺)

  • Source Temperature: 350°C (Ensure complete desolvation of the tag).

  • Capillary Voltage: 3.5 kV (Positive Mode).

MRM Transition Table

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 356.6297.620–25Neutral Loss of Trimethylamine (-59 Da). High abundance.
Qualifier 1 356.6114.135Cleavage of the GT-hydrazone moiety.
Qualifier 2 356.6Specific Chain Fragment40+High energy cleavage alpha to the hydrazone (structure specific).
Module 4: Visualization & Logic
Workflow Diagram: From Sample to Signal

G Sample Biological Sample (Plasma/Tissue) Acid Acidification (pH < 3.0) Sample->Acid Prep Extract LLE Extraction (Isooctane/IPA) Acid->Extract Partition Dry Evaporation (N2 Stream) Extract->Dry Concentrate Deriv Girard T Reaction (40°C, 60 min) Dry->Deriv Tagging LCMS LC-MS/MS Analysis (ESI Positive) Deriv->LCMS Quantitation

Caption: Optimized workflow for 8-oxotetradecanoic acid. Acidification ensures extraction efficiency; Girard T derivatization ensures detection sensitivity.

Reaction Mechanism: The Sensitivity Boost

Reaction Ketone 8-Oxotetradecanoic Acid (Neutral, Low Response) Reaction Acid Catalyzed Condensation Ketone->Reaction GT Girard's Reagent T (Charged Hydrazine) GT->Reaction Product Hydrazone Derivative (Permanently Charged Cation) Reaction->Product - H2O Signal ESI+ Signal (>100x Gain) Product->Signal

Caption: Chemical transformation of the 8-oxo group into a charged hydrazone, enabling high-sensitivity ESI+ detection.

Module 5: Troubleshooting FAQs

Q: I see a double peak for my analyte. Is my column failing? A: Likely not. The formation of the hydrazone derivative (C=N bond) creates Syn/Anti stereoisomers . These often resolve as two closely eluting peaks in Reverse Phase chromatography.

  • Fix: Integrate both peaks as the total area for quantitation. Do not try to separate them excessively.

Q: My background noise is high in the derivatized samples. A: Excess Girard T reagent can foul the source if not managed.

  • Fix: Ensure your chromatographic method diverts the flow to waste for the first 1–2 minutes (where excess unreacted reagent elutes, as it is highly polar) before the lipid derivative elutes.

Q: Can I use DNPH instead? A: You can, but DNPH is generally better for UV detection or Negative mode. For maximum sensitivity in mass spectrometry, Girard T (Positive Mode) or AMPP (Charge-switch) are superior because they introduce a pre-existing charge, removing the reliance on pH for ionization [1].

References
  • Lai, X., et al. (2017). "High-coverage lipidomics via high-performance liquid chromatography–mass spectrometry with a charge-switch derivatization strategy." Analytica Chimica Acta.

  • Eggink, M., et al. (2010). "Targeted LC-MS/MS profiling of oxidative stress induced modifications of fatty acids." Analytical Chemistry. (General principles of oxidized lipid detection).
  • Shimadzu Application News. (2020). "Analysis of Short-Chain Fatty Acids using 3-NPH Derivatization." (Demonstrates hydrazine-based derivatization utility).

  • Li, B., et al. (2011). "Girard's reagent T for the sensitive detection of aldehydes and ketones." Journal of Chromatography A.

Sources

Optimization

Method validation for 8-Oxotetradecanoic acid quantification assays

Topic: Method Validation & Troubleshooting for LC-MS/MS Assays Analyte: 8-Oxotetradecanoic Acid (8-oxo-14:0) | Molecular Weight: ~242.35 Da Context: Bioanalytical Method Validation (BMV) per FDA/ICH M10 Guidelines 👨‍🔬 Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Validation & Troubleshooting for LC-MS/MS Assays Analyte: 8-Oxotetradecanoic Acid (8-oxo-14:0) | Molecular Weight: ~242.35 Da Context: Bioanalytical Method Validation (BMV) per FDA/ICH M10 Guidelines

👨‍🔬 Expert Foreword

From: Dr. Aris Thorne, Senior Application Scientist To: Bioanalytical R&D Teams

Validating an assay for 8-Oxotetradecanoic acid (an oxidized medium-chain fatty acid) presents a unique "dichotomy of difficulty." Structurally, it is stable enough to extract, yet the keto-group at the C8 position creates polarity shifts that complicate retention on standard C18 columns. Furthermore, as an endogenous metabolite, you will face the "blank matrix" challenge—finding plasma or urine free of the analyte to build your calibration curves.

This guide moves beyond generic protocols. We address the specific physicochemical behaviors of keto-fatty acids (keto-FAs) to ensure your method passes regulatory scrutiny (FDA/EMA).

🏗 Module 1: Chromatographic Selectivity & Isomer Resolution

User Question: "I see multiple peaks in my chromatogram with the same MRM transition. How do I confirm which one is 8-Oxotetradecanoic acid?"

💡 Technical Insight

Oxidized fatty acids often exist alongside positional isomers (e.g., 3-oxo-14:0 or 12-oxo-14:0). Standard C18 columns may co-elute these isomers. You must rely on stationary phase selectivity rather than just gradient optimization.

🔧 Troubleshooting Protocol
  • Column Selection: Switch from a standard C18 to a C18-PFP (Pentafluorophenyl) or a C30 column. The PFP phase offers unique pi-pi interactions and shape selectivity that resolves positional isomers of oxidized lipids better than alkyl chains alone.

  • Mobile Phase Modifier: Avoid high pH. While high pH improves ionization in ESI(-), it reduces retention of the carboxylic acid head group.

    • Recommendation: Use 0.01% Acetic Acid (weak acid) in water/acetonitrile. This keeps the pH slightly acidic (~4.5), maintaining retention while allowing sufficient deprotonation in the source.

  • Isomer Validation: Inject pure standards of available isomers (e.g., 3-oxo-14:0) to map their retention times relative to your 8-oxo target.

📉 Module 2: Sensitivity & Ionization (The "Low Signal" Issue)

User Question: "My LLOQ is stuck at 50 ng/mL. I need to reach 1 ng/mL for plasma profiling. ESI Negative mode seems insufficient."

💡 Technical Insight

8-Oxotetradecanoic acid ionizes via the carboxylic acid group (


 at m/z ~241). However, the keto group does not ionize readily. If endogenous levels are low, direct ESI(-) is often not sensitive enough due to background noise and poor ionization efficiency.
🔧 Troubleshooting Protocol

Option A: Mobile Phase Tuning (Moderate Gain)

  • Add 0.5 mM Ammonium Fluoride (NH4F) to the aqueous mobile phase. Fluoride enhances deprotonation in negative mode significantly better than acetate or formate. Note: Dedicate a specific column to this, as Fluoride can strip column coatings over time.

Option B: Derivatization (High Gain - Recommended)

  • Reagent: Use DNPH (2,4-Dinitrophenylhydrazine) or 3-NPH .

  • Mechanism: The hydrazine reacts specifically with the keto group (and aldehyde), tagging the molecule with a highly ionizable moiety.

  • Result: This shifts detection to ESI(-) or ESI(+) depending on the tag, often improving sensitivity by 10-100 fold.

📊 Comparison: Direct vs. Derivatized
ParameterDirect ESI(-)DNPH Derivatization
Target Ion

(m/z 241)

(Derivatized Mass)
Sensitivity Moderate (ng/mL range)High (pg/mL range)
Sample Prep Simple (LLE/PPT)Complex (Incubation step)
Specificity Low (Isobaric interference)High (Keto-specific tag)

🧪 Module 3: Extraction & Matrix Effects

User Question: "I am seeing <50% recovery in plasma samples compared to solvent standards."

💡 Technical Insight

Fatty acids bind heavily to albumin in plasma. Simple Protein Precipitation (PPT) often traps the lipid in the protein pellet, leading to poor recovery.

🔧 Troubleshooting Protocol

The "Acidic-LLE" Workflow:

  • Acidification: You must disrupt the albumin binding. Add 10 µL of 1M Formic Acid to 100 µL of plasma before adding solvent.

  • Solvent System: Use Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) or Hexane:Isopropanol (3:1) .

    • Why? MTBE forms a clear upper layer containing the lipid, leaving proteins and salts in the lower aqueous phase.

  • Internal Standard: Use a stable isotope labeled analog (e.g., Myristic acid-d27 if 8-oxo-d isotope is unavailable) added before extraction to track recovery.

🔍 Module 4: Visualizing the Validation Workflow

The following diagram illustrates the critical decision points during method development to ensure ICH M10 compliance.

MethodValidation Start Start: 8-Oxo-14:0 Method Dev CheckSens Check Sensitivity (Standard Solution) Start->CheckSens DecisionSens Is LLOQ < 5 ng/mL? CheckSens->DecisionSens DirectMethod Proceed with Direct ESI(-) DecisionSens->DirectMethod Yes DerivMethod Implement DNPH Derivatization DecisionSens->DerivMethod No MatrixCheck Matrix Effect Evaluation (Spike Post-Extraction) DirectMethod->MatrixCheck DerivMethod->MatrixCheck DecisionMatrix Matrix Factor 0.8 - 1.2? MatrixCheck->DecisionMatrix RecoveryCheck Recovery Evaluation (Spike Pre-Extraction) FinalVal Final Validation (Accuracy/Precision) RecoveryCheck->FinalVal DecisionMatrix->RecoveryCheck Pass OptimizeExt Switch to Acidic LLE or SPE (Oasis MAX) DecisionMatrix->OptimizeExt Fail (<80% or >120%) OptimizeExt->MatrixCheck Re-test

Caption: Decision logic for optimizing sensitivity and extraction efficiency during 8-oxotetradecanoic acid method development.

📜 Module 5: Regulatory Acceptance Criteria (FDA/ICH M10)

Ensure your data meets these limits before finalizing the method.

ParameterAcceptance Criteria (Chromatographic Assays)
Accuracy (Mean Bias) ±15% of nominal (±20% at LLOQ)
Precision (CV%) ≤15% (≤20% at LLOQ)
Selectivity Interference in blank < 20% of LLOQ response
Matrix Effect Matrix Factor (MF) consistent across 6 lots (CV < 15%)
Recovery Consistent across Low, Med, High QC (No specific % required, but >50% preferred)
Stability Bench-top, Freeze-thaw (3 cycles), and Autosampler stability must be proven

Critical Note on Endogenous Levels: Since 8-oxo-14:0 is endogenous, you cannot find a true "blank." You must use the Surrogate Matrix Approach (e.g., stripped charcoal plasma or PBS with BSA) for calibration curves, and perform Parallelism experiments to prove the surrogate mimics the authentic matrix.

📚 References

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation.[1][2] U.S. Department of Health and Human Services.

  • ICH Harmonised Guideline (2022). Bioanalytical Method Validation and Study Sample Analysis M10.

  • LIPID MAPS® Lipidomics Gateway. Quantification of Fatty Acid Oxidation Products Using LC-MS/MS. (General protocols for oxidized lipids).

  • PubChem. 3-Oxotetradecanoic acid (Isomer Reference). National Library of Medicine. (Used for structural comparison and property verification).

Sources

Troubleshooting

Selecting the appropriate internal standard for 8-Oxotetradecanoic acid analysis

Topic: Selecting the Appropriate Internal Standard for 8-Oxotetradecanoic Acid Quantification Executive Summary & Decision Matrix The Core Challenge: 8-Oxotetradecanoic acid (8-oxo-C14:0) is a mid-chain oxidized fatty ac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selecting the Appropriate Internal Standard for 8-Oxotetradecanoic Acid Quantification

Executive Summary & Decision Matrix

The Core Challenge: 8-Oxotetradecanoic acid (8-oxo-C14:0) is a mid-chain oxidized fatty acid.[1] Its quantification is complicated by the dual polarity of the hydrophobic alkyl chain and the hydrophilic ketone/carboxyl groups. The "perfect" internal standard (IS)—a stable isotope-labeled exact analog (e.g., 8-oxotetradecanoic acid-d27)—is rarely commercially available off-the-shelf.[1] Therefore, researchers must select a surrogate that mimics the analyte's extraction recovery, derivatization efficiency (for GC), and ionization behavior (for LC).

Decision Tree: Selecting Your Internal Standard

The following logic gate guides you to the most scientifically robust IS based on your instrumentation and budget.

IS_Selection Start Start: Select Instrument Platform GCMS GC-MS / GC-FID Start->GCMS LCMS LC-MS/MS (ESI-) Start->LCMS Deriv Derivatization Required? (Oximation + Silylation) GCMS->Deriv Ionization Ionization Mimicry Critical LCMS->Ionization GC_Gold Gold Std: 8-Oxotetradecanoic acid-13C/d (Custom Synthesis) Deriv->GC_Gold High Budget GC_Silver Silver Std: Myristic Acid-d27 (C14:0-d27) Matches chain length & volatility Deriv->GC_Silver Standard Budget LC_Gold Gold Std: 8-Oxotetradecanoic acid-d (Custom Synthesis) Ionization->LC_Gold High Budget LC_Silver Silver Std: 9-HODE-d4 or 5-Oxo-ETE-d7 Matches polarity & ionization Ionization->LC_Silver Best Commercial Option LC_Bronze Bronze Std: Myristic Acid-d27 Matches chain, differs in ionization Ionization->LC_Bronze Acceptable Fallback

Figure 1: Strategic decision tree for selecting an internal standard based on analytical platform and resource availability.[1]

Technical Q&A: The "Why" Behind the Choice

Q1: Why can't I just use a standard fatty acid like C17:0 (Margaric acid)?

A: You can, but it introduces error. While odd-chain fatty acids like Heptadecanoic acid (C17:[1]0) are traditional internal standards for total fatty acid analysis, they fail to correct for the specific chemical behavior of oxo-fatty acids .

  • Extraction Bias: The ketone group at position 8 increases water solubility compared to a saturated alkane chain. During liquid-liquid extraction (LLE), C17:0 may extract more efficiently into the organic phase than 8-oxotetradecanoic acid, leading to under-quantification.[1]

  • Derivatization Kinetics (GC-MS): 8-Oxotetradecanoic acid requires protection of both the carboxyl group and the ketone (to prevent enolization or thermal degradation).[1] C17:0 only requires carboxyl protection.[1] If your derivatization step is incomplete, the IS will not reveal the loss of the analyte.

Q2: What is the recommended "Silver Standard" if I cannot afford custom synthesis?

For GC-MS: Myristic Acid-d27 (Tetradecanoic acid-d27) .

  • Rationale: It shares the exact C14 carbon backbone. In gas chromatography, volatility is largely dictated by chain length. While the oxo-group adds polarity, the retention time shift is predictable. The deuterium labeling (d27) ensures it is distinguishable by mass (M+27) and corrects for injection variability.

For LC-MS/MS: 9-HODE-d4 or 5-Oxo-ETE-d7 .

  • Rationale: In Electrospray Ionization (ESI), the "oxo" group affects ionization efficiency (suppression/enhancement). A saturated fatty acid (like Myristic acid-d27) ionizes differently than an oxidized lipid. 9-HODE (Hydroxyoctadecadienoic acid) contains oxygen functionality that mimics the ionization suppression profile of oxo-fatty acids better than a pure alkane chain.[1]

Q3: How do I handle the ketone group during GC-MS analysis?

A: You must perform a double-derivatization . Direct silylation or methylation is insufficient because the ketone group can undergo keto-enol tautomerism or thermal degradation in the injector port.[1]

  • Oximation: React with Methoxyamine Hydrochloride (MOX) to "lock" the ketone as a methoxime.

  • Silylation: React with BSTFA/TMCS to convert the carboxyl group to a TMS ester. See the Protocol section below for details.

Experimental Protocol: Validated Workflows

Method A: GC-MS Quantification (Double Derivatization)

Applicability: High-resolution separation of isomers.[1] Internal Standard: Myristic Acid-d27 (Final conc. 5 µM).

StepActionCritical Technical Note
1. Spiking Add 10 µL of IS (Myristic Acid-d27) to 100 µL sample (plasma/tissue homogenate).[1]Equilibration: Allow IS to equilibrate with sample matrix for 10 min on ice to mimic protein binding.
2. Extraction Add 400 µL Ice-cold Acetonitrile/Methanol (1:1). Vortex 30s. Centrifuge 10,000 x g.Precipitates proteins.[1][2] The polar organic mix ensures recovery of the oxo-fatty acid.[1]
3. Drying Transfer supernatant.[1] Evaporate to dryness under N2 stream at 30°C.Do not use heat >40°C to prevent oxidative degradation.
4. Oximation Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL). Incubate 60°C for 60 min.Converts C=O to C=N-OCH3. Prevents thermal breakdown of the ketone.
5. Silylation Add 50 µL BSTFA + 1% TMCS . Incubate 60°C for 30 min.Converts -COOH to -COO-TMS. Makes the molecule volatile.
6. Analysis Inject 1 µL into GC-MS (Splitless).Monitor ions: m/z 244 (Myristic-d27 TMS) and specific fragments for 8-oxo (e.g., m/z M-31 or alpha-cleavage ions).[1]
Method B: LC-MS/MS Quantification (MRM Mode)

Applicability: High sensitivity, complex biological matrices.[1] Internal Standard: 9-HODE-d4 (or 5-Oxo-ETE-d7).

Workflow Visualization:

LC_Workflow Sample Sample + IS (9-HODE-d4) LLE LLE Extraction (Ethyl Acetate/Hexane) Sample->LLE Acidify pH 3 Dry Dry Down (N2 Gas) LLE->Dry Recon Reconstitute (MeOH:H2O 50:50) Dry->Recon LCMS LC-MS/MS (Neg Mode, MRM) Recon->LCMS

Figure 2: LC-MS/MS sample preparation workflow focusing on pH control for recovery.

Key LC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.01% Acetic Acid (Avoid high Formic acid conc. in negative mode as it suppresses ionization).

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10).[1]

  • Ionization: ESI Negative Mode (-).[1][3] Oxo-fatty acids ionize well as [M-H]-.[1]

Troubleshooting Guide

Issue: Low Recovery of 8-Oxotetradecanoic Acid

Diagnosis: The analyte is more polar than the extraction solvent.[1]

  • Fix: If using Hexane, switch to Ethyl Acetate or MTBE (Methyl tert-butyl ether) .[1] The ketone group reduces solubility in pure alkanes.

  • Check pH: Ensure the sample is acidified (pH 3-4) with 1M HCl or Formic Acid before extraction.[1] This protonates the carboxylic acid (R-COOH), driving it into the organic phase.

Issue: Peak Tailing in GC-MS

Diagnosis: Active sites in the liner or incomplete derivatization.

  • Fix 1: Replace the GC inlet liner with a deactivated, wool-packed liner.[1] Oxo-acids adhere to active silanols.[1]

  • Fix 2: Ensure the Oximation step (Step 4 in Protocol A) is performed before silylation. If you silylate first, the bulky TMS group might sterically hinder the ketone protection.

Issue: Internal Standard Signal Variance (LC-MS)

Diagnosis: Matrix effects (Ion Suppression).

  • Fix: If the IS (e.g., Myristic acid-d27) signal fluctuates between plasma and urine samples, it indicates the IS is not eluting in the same suppression zone as the analyte.

  • Solution: Switch to 9-HODE-d4 . Its retention time is closer to 8-oxotetradecanoic acid than a saturated fatty acid is, meaning it experiences similar matrix suppression.[1]

References

  • LIPID MAPS® Lipidomics Gateway. "Internal standards for lipidomic analysis." Lipid Maps. [Link]

  • Powell, W. S., et al. (2001). "Quantitative analysis of 5-oxo-6,8,11,14-eicosatetraenoic acid by electrospray mass spectrometry using a deuterium-labeled internal standard." Analytical Biochemistry, 295(2), 262-266.[4] [Link]

  • Tsikas, D. (2024).[1] "Impact of internal standard selection on measurement results for long chain fatty acids in blood." Journal of Chromatography B. [Link]

  • Agilent Technologies. "Column Selection for the Analysis of Fatty Acid Methyl Esters Application." [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Anti-inflammatory Effects of 8-Oxotetradecanoic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of 8-Oxotetradecanoic acid (8-oxo-TD). While direct experimental...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory properties of 8-Oxotetradecanoic acid (8-oxo-TD). While direct experimental data on 8-oxo-TD is emerging, this document leverages robust findings from the closely related and structurally similar molecule, 8-oxo-9-octadecenoic acid (OOA), to propose a validated pathway for investigation.[1] This approach is grounded in established experimental models and provides a comparative analysis against existing anti-inflammatory agents.

Introduction: The Therapeutic Potential of Oxo-Fatty Acids in Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases.[1] Macrophages are central players in the inflammatory cascade, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] Fatty acids and their derivatives are increasingly recognized for their potential to modulate these inflammatory pathways.[3] This guide focuses on the validation of 8-Oxotetradecanoic acid, a compound of interest for its potential anti-inflammatory effects.

Mechanistic Insights: How 8-Oxo-TD is Postulated to Exert its Anti-inflammatory Action

Based on studies of the analogous compound 8-oxo-9-octadecenoic acid (OOA), the anti-inflammatory effects of 8-oxo-TD are likely mediated through the inhibition of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor family is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes.[1][4] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1][4] Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1][4]

8-oxo-TD is hypothesized to inhibit this process by preventing the phosphorylation and subsequent degradation of IκB-α, thereby keeping NF-κB in its inactive cytoplasmic state.[1]

Signaling Pathway: NF-κB Inhibition by 8-Oxo-TD

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation & Degradation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Oxo_TD 8-Oxo-TD Oxo_TD->IKK Inhibition MAPK_Inhibition LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases JNK JNK Upstream_Kinases->JNK ERK ERK Upstream_Kinases->ERK p38 p38 Upstream_Kinases->p38 Phospho_JNK p-JNK JNK->Phospho_JNK Phosphorylation Phospho_ERK p-ERK ERK->Phospho_ERK Phosphorylation Phospho_p38 p-p38 p38->Phospho_p38 Phosphorylation Inflammatory_Response Pro-inflammatory Response Phospho_JNK->Inflammatory_Response Phospho_ERK->Inflammatory_Response Phospho_p38->Inflammatory_Response Oxo_TD 8-Oxo-TD Oxo_TD->JNK Inhibition Oxo_TD->ERK Inhibition

Caption: Proposed attenuation of the MAPK pathway by 8-Oxo-TD.

Experimental Validation: Protocols and Methodologies

A rigorous validation of 8-oxo-TD's anti-inflammatory effects requires both in vitro and in vivo experimental models.

In Vitro Validation: LPS-Stimulated Macrophage Model

This model is a cornerstone for the initial screening of anti-inflammatory compounds. [2][4]

in_vitro_workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre_treatment Pre-treat with 8-Oxo-TD Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Lyse Cells Incubation->Cell_Lysis NO_Assay Nitric Oxide (NO) Assay (Griess) Supernatant_Collection->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Supernatant_Collection->ELISA Western_Blot Western Blot (p-IκBα, p-JNK, p-ERK) Cell_Lysis->Western_Blot End End NO_Assay->End ELISA->End Western_Blot->End

Caption: Workflow for in vitro validation of 8-Oxo-TD.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Viability Assay: Before assessing anti-inflammatory activity, determine the non-toxic concentration range of 8-oxo-TD using an MTT assay. [1]3. Pre-treatment and Stimulation: Seed RAW 264.7 cells in 24-well plates. Pre-treat the cells with various non-toxic concentrations of 8-oxo-TD for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours. [1]4. Nitric Oxide (NO) Measurement: After incubation, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent system according to the manufacturer's instructions. [1]5. Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the collected supernatant using commercially available ELISA kits. [5][6][7][8][9]Follow the manufacturer's protocol for accurate quantification.

  • Western Blot Analysis: To confirm the mechanism of action, lyse the cells and perform Western blotting to analyze the phosphorylation status of IκBα, JNK, and ERK. Use antibodies specific to the phosphorylated and total forms of these proteins.

In Vivo Validation: Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds. [10][11][12]

in_vivo_workflow Start Start Animal_Acclimatization Acclimatize Rodents Start->Animal_Acclimatization Grouping Group Animals (n=6-8) Animal_Acclimatization->Grouping Baseline_Measurement Measure Baseline Paw Volume Grouping->Baseline_Measurement Drug_Administration Administer 8-Oxo-TD (or control) Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan into Paw Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume at 1, 2, 3, 4, 5, 6 hrs Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Calculate % Inhibition of Edema Paw_Volume_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo validation of 8-Oxo-TD.

  • Animals: Use male Wistar rats or Swiss albino mice, allowing them to acclimatize for at least one week before the experiment.

  • Grouping: Divide the animals into at least three groups: a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and one or more 8-oxo-TD treatment groups at different doses. [10]3. Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. [10]4. Drug Administration: Administer 8-oxo-TD (dissolved in a suitable vehicle) orally or intraperitoneally one hour before inducing inflammation. [10]5. Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw. [10][11]6. Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection. [10]7. Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Comparative Analysis: 8-Oxo-TD vs. Other Anti-inflammatory Agents

To position 8-oxo-TD within the current therapeutic landscape, its efficacy should be compared with both natural and synthetic anti-inflammatory agents.

Compound ClassExamplesPrimary Mechanism of ActionKey AdvantagesKey Disadvantages
Oxo-Fatty Acids 8-Oxotetradecanoic acid (postulated) , 8-oxo-9-octadecenoic acidInhibition of NF-κB and MAPK pathways [1]Potentially high efficacy with a novel mechanismLimited clinical data, requires further research
Natural Polyphenols Curcumin, QuercetinInhibition of NF-κB, COX, and LOX pathways [3]Good safety profile, antioxidant propertiesLow bioavailability
Omega-3 Fatty Acids EPA, DHAPrecursors to anti-inflammatory resolvins and protectins [13]Well-established safety, cardiovascular benefitsModest anti-inflammatory effects
Boswellic Acids Frankincense extractInhibition of 5-lipoxygenase (5-LOX) [13]Clinically demonstrated efficacy in arthritisPotential for gastrointestinal side effects
NSAIDs (Non-selective) Ibuprofen, NaproxenInhibition of COX-1 and COX-2 enzymes [3]Potent and rapid anti-inflammatory and analgesic effectsRisk of gastrointestinal bleeding and cardiovascular events
NSAIDs (COX-2 selective) CelecoxibSelective inhibition of the COX-2 enzymeReduced risk of gastrointestinal side effects compared to non-selective NSAIDsPotential for cardiovascular side effects
Corticosteroids Dexamethasone, PrednisoneBroad immunosuppressive and anti-inflammatory effectsHighly potentSignificant side effects with long-term use

Exploring a Deeper Mechanism: The Role of PPARα

Peroxisome proliferator-activated receptors (PPARs), particularly PPARα, are nuclear receptors that play a crucial role in lipid metabolism and have been implicated in the regulation of inflammation. Fatty acids and their derivatives are natural ligands for PPARs. Activation of PPARα can suppress inflammatory responses, in part by antagonizing the activity of pro-inflammatory transcription factors like NF-κB. [7]Given that 8-oxo-TD is a fatty acid derivative, it is plausible that its anti-inflammatory effects are, at least in part, mediated through the activation of PPARα. Further investigation into this potential mechanism is warranted and could be explored using PPARα agonists and antagonists in the experimental models described above.

Conclusion

The validation of 8-Oxotetradecanoic acid as a novel anti-inflammatory agent presents a promising avenue for drug discovery. Based on the compelling evidence from its structural analogue, 8-oxo-9-octadecenoic acid, a clear mechanistic rationale exists for its potential efficacy. By following the detailed in vitro and in vivo validation protocols outlined in this guide, researchers can systematically evaluate the anti-inflammatory properties of 8-oxo-TD. A thorough comparative analysis against existing therapies will be crucial in determining its therapeutic potential and positioning it within the field of inflammatory disease research. The exploration of its interaction with PPARα may further elucidate its mechanism of action and open new therapeutic possibilities.

References

  • Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. National Institutes of Health. [Link]

  • Beneficial Therapy with Natural Anti-Inflammatory Agents and Supplements. JOURNAL OF BACTERIOLOGY AND VIROLOGY. [Link]

  • The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. PubMed. [Link]

  • Semaglutide. Wikipedia. [Link]

  • Tetradecylthioacetic Acid Increases Hepatic Mitochondrial β-Oxidation and Alters Fatty Acid Composition in a Mouse Model of Chronic Inflammation. National Institutes of Health. [Link]

  • The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL. National Institutes of Health. [Link]

  • MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits. PubMed. [Link]

  • Anti-inflammatory supplements: 8 natural options. MedicalNewsToday. [Link]

  • Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. National Institutes of Health. [Link]

  • Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation. National Institutes of Health. [Link]

  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. [Link]

  • The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models. National Institutes of Health. [Link]

  • PPAR agonist. Wikipedia. [Link]

  • Anti-inflammatory potential of spectroscopically analyzed trans-13- octadecenoic acid of Yucca elephantipes Regel roots. International Journal of Biosciences. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Natural products targeting the MAPK-signaling pathway in cancer: overview. National Institutes of Health. [Link]

  • Inhibition of Nuclear Factor Kappa B (NF-B):: An Emerging Theme in Anti-Inflammatory Therapies. ResearchGate. [Link]

  • Activation of the AMPK-FOXO3 pathway reduces fatty acid-induced increase in intracellular reactive oxygen species by upregulating thioredoxin. PubMed. [Link]

  • Short-Chain Fatty Acids (Except Hexanoic Acid) Lower NF-kB Transactivation, Which Rescues Inflammation-Induced Decreased Apolipoprotein A-I Transcription in HepG2 Cells. MDPI. [Link]

  • How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work?. RxList. [Link]

  • Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. MDPI. [Link]

  • Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers. [Link]

  • The Effect Of Combination Of Octadecanoic Acid, Methyl Ester And Ribavirin Against Measles Virus. ResearchGate. [Link]

  • The ketogenic diet component decanoic acid increases mitochondrial citrate synthase and complex I activity in neuronal cells. ResearchGate. [Link]

  • Anti-Oxidant and Anti-Inflammatory Activity of Ketogenic Diet: New Perspectives for Neuroprotection in Alzheimer's Disease. National Institutes of Health. [Link]

  • Chemical Characterisation, Antidiabetic, Antibacterial, and In Silico Studies for Different Extracts of Haloxylon stocksii (Boiss.) Benth: A Promising Halophyte. National Institutes of Health. [Link]

  • NF-κB Small Molecule Guide. Creative Diagnostics. [Link]

  • human interleukin-6 elisa. BioVendor. [Link]

  • Human IL-6 ELISA. Biomedica. [Link]

Sources

Comparative

Comparative Guide: 8-Oxotetradecanoic Acid vs. Myristic Acid in Cellular Systems

The following guide provides a comparative technical analysis of 8-Oxotetradecanoic Acid versus Myristic Acid in cellular assays. This content is designed for researchers and drug development scientists requiring precise...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of 8-Oxotetradecanoic Acid versus Myristic Acid in cellular assays. This content is designed for researchers and drug development scientists requiring precise methodological and mechanistic insights.

[1]

Executive Summary

While Myristic Acid (C14:0) is a canonical saturated fatty acid critical for protein N-myristoylation and energy metabolism, 8-Oxotetradecanoic Acid (8-Oxo-14:0) is a specific oxidized derivative (ketone at position C8).[1] In cellular assays, these two molecules exhibit distinct physicochemical behaviors and biological activities. Myristic acid acts as a lipophilic anchor and signaling agonist (e.g., TLR4), whereas 8-oxotetradecanoic acid functions primarily as a metabolic intermediate (derived from ricinoleic acid or myriocin degradation) and a process-related impurity in pharmaceutical synthesis (e.g., Atorvastatin).

This guide details the structural divergences, expected cellular impacts, and specific protocols for evaluating these lipids side-by-side.[1]

Chemical & Physical Characterization[2][3][4][5][6][7][8]

The introduction of a ketone group at the C8 position significantly alters the hydrophobicity and packing density of the fatty acid chain, affecting how it interacts with albumin carriers and membrane bilayers.

FeatureMyristic Acid (Standard)8-Oxotetradecanoic Acid (Variant)
IUPAC Name Tetradecanoic acid8-Oxotetradecanoic acid
CAS Number 544-63-839747-88-1
Formula C₁₄H₂₈O₂C₁₄H₂₆O₃
Molecular Weight 228.37 g/mol 242.35 g/mol
Structure Linear, hydrophobic chainLinear chain with mid-chain ketone kink
LogP (Hydrophobicity) ~6.1 (Highly Lipophilic)~3.9 (Reduced Lipophilicity)
Solubility (Water) Insoluble (<0.1 mg/L)Slightly higher; requires carrier (BSA)
Biological Origin De novo synthesis, dietary fat (dairy, coconut)Metabolite of Ricinoleic acid; Myriocin degradation
Primary Function Protein N-myristoylation, Beta-oxidation fuelMetabolic intermediate; Oxidative stress marker

Biological Mechanisms & Assay Implications[8][9][10]

A. N-Myristoylation vs. Inhibition

Myristic Acid: The enzyme N-myristoyltransferase (NMT) exhibits high specificity for the C14 chain length.[1] Myristic acid binds into a deep hydrophobic pocket, allowing the transfer of the myristoyl group to the N-terminal glycine of target proteins (e.g., Src, Gag, G-alpha subunits). This anchors proteins to the plasma membrane.

8-Oxotetradecanoic Acid: The C8 ketone introduces a polar "bump" in the middle of the aliphatic chain.

  • Hypothesis: This modification likely disrupts binding within the hydrophobic NMT pocket, making 8-oxo-14:0 a poor substrate or a potential competitive inhibitor.[1]

  • Assay Readout: In a click-chemistry myristoylation assay (using Alkynyl-myristate), excess 8-oxo-14:0 would likely fail to compete effectively compared to unlabeled myristic acid, or weakly inhibit the reaction depending on concentration.[1]

B. Mitochondrial Beta-Oxidation

Myristic Acid: Rapidly converted to Myristoyl-CoA and transported into mitochondria via the carnitine shuttle for beta-oxidation, yielding Acetyl-CoA.[1]

8-Oxotetradecanoic Acid: Beta-oxidation proceeds by removing 2-carbon units.[1]

  • C14 (8-oxo)

    
     C12 (6-oxo) 
    
    
    
    C10 (4-oxo)
    
    
    C8 (2-oxo).
  • The presence of the ketone requires specific reductase enzymes to resolve the oxidized position before normal oxidation can proceed.

  • Assay Impact: In a Seahorse metabolic flux assay, 8-oxo-14:0 may show slower respiration rates (OCR) compared to myristic acid due to the rate-limiting step of handling the ketone group.[1]

C. Toxicity & Oxidative Stress

Oxidized lipids often act as Damage-Associated Molecular Patterns (DAMPs).[1] While myristic acid can induce inflammation via TLR4 (at high concentrations), 8-oxotetradecanoic acid represents a pre-oxidized lipid species that may trigger distinct stress responses or peroxisomal activity.

Visualizing the Metabolic Divergence

The following diagram illustrates the origin and divergent pathways of these two lipids.

LipidPathways cluster_0 Cellular Fate Ric Ricinoleic Acid (Dietary/Castor Oil) Oxo 8-Oxotetradecanoic Acid (8-Oxo-14:0) Ric->Oxo Metabolic Degradation (Ruminants) Myr Myristic Acid (C14:0) NMT N-Myristoyltransferase (Protein Anchoring) Myr->NMT High Affinity Substrate B_Ox Beta-Oxidation (Mitochondria) Myr->B_Ox Rapid Energy Source Oxo->NMT Steric Clash/Inhibition? Oxo->B_Ox Slow/Complex Oxidation Imp Pharmaceutical Impurity (e.g. Atorvastatin) Oxo->Imp Process Byproduct

Caption: Divergent biological fates of Myristic Acid (Green) vs. 8-Oxotetradecanoic Acid (Red).

Experimental Protocols

Protocol A: Preparation of BSA-Conjugated Lipids (Universal)

Both lipids are hydrophobic and cytotoxic if added directly as free acids.[1] They must be conjugated to Fatty Acid-Free BSA (Bovine Serum Albumin) for cellular delivery.[1]

Reagents:

  • Fatty Acid (Myristic or 8-Oxo-14:0)[1]

  • Fatty Acid-Free BSA (Lyophilized powder)[1]

  • 150 mM NaCl solution

  • Water bath at 55°C (Myristic MP: 54°C; 8-Oxo MP: ~50-55°C)

Procedure:

  • Stock Solution: Dissolve the fatty acid in Ethanol (EtOH) to a concentration of 100 mM.

  • BSA Solution: Prepare a 10% (w/v) BSA solution in 150 mM NaCl. Filter sterilize (0.22 µm).

  • Conjugation:

    • Warm the BSA solution to 37°C.

    • Warm the 150 mM NaCl to 55°C.

    • Add the ethanolic fatty acid dropwise to the warm NaCl while vortexing (Final FA conc: 2-5 mM).

    • Immediately mix this lipid solution 1:1 with the warm BSA solution.

    • Stir at 37°C for 1 hour to allow binding.

    • Final Molar Ratio: Target a FA:BSA ratio of 2:1 to 4:1.

  • Storage: Aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Comparative Cytotoxicity Assay

Determine if the oxidized variant induces higher cell death than the native lipid.

  • Cell Seeding: Seed HepG2 or HEK293 cells (5,000 cells/well) in a 96-well plate. Incubate 24h.

  • Treatment: Treat cells with BSA-conjugated Myristic Acid vs. 8-Oxotetradecanoic Acid at increasing concentrations (0, 50, 100, 250, 500 µM).

    • Control: BSA-vehicle only.[1]

  • Incubation: 24 hours at 37°C.

  • Readout: Add 10 µL CCK-8 or PrestoBlue reagent.[1] Incubate 1-2 hours.

  • Analysis: Measure absorbance (450 nm) or fluorescence. Calculate IC50.

    • Expected Result: Myristic acid is generally non-toxic up to ~200-300 µM. 8-Oxo-14:0 may exhibit toxicity at lower concentrations due to oxidative stress signaling.[1]

References

  • Alves, S., et al. (2017).[2] "New insights on the metabolism of ricinoleic acid in ruminants." Journal of Dairy Science, 100(10), 8018-8032. Link

    • Identifies 8-oxotetradecanoic acid as a specific metabolite of ricinoleic acid.
  • Gordon, J.I., et al. (1991). "Protein N-myristoylation." Journal of Biological Chemistry, 266(14), 8647-8650. Link

    • Establishes the structural requirements (chain length and hydrophobicity)
  • Veeprho Laboratories. (2024). "Atorvastatin Impurity 16 Data Sheet." Link

    • Documents 8-oxotetradecanoic acid as a process-related impurity in Atorvastatin synthesis.[1]

  • Klug, Y.A., et al. (2014). "Mechanism of lipid droplet formation."[3] Journal of Cell Biology, 206(3), 437-447.

    • Provides standard protocols for fatty acid loading and lipid droplet visualiz

Sources

Validation

Unraveling the Enigma of 8-Oxotetradecanoic Acid: A Comparative Guide to Mechanism of Action Studies

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a bioactive lipid is paramount to unlocking its therapeutic potential. 8-Oxotetradecanoic acid (8-OT...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a bioactive lipid is paramount to unlocking its therapeutic potential. 8-Oxotetradecanoic acid (8-OTO), a C14 oxo-fatty acid, belongs to a class of molecules with emerging roles in cellular signaling and homeostasis.[1][2] While direct studies on 8-OTO are nascent, the broader family of oxo-fatty acids presents a compelling landscape of anti-inflammatory, metabolic, and anti-proliferative activities.[3][4] This guide provides a comparative framework of experimental approaches to elucidate the MoA of 8-OTO, drawing parallels from structurally related compounds and established methodologies.

This document is structured to provide not just protocols, but the strategic rationale behind them. We will explore three primary, plausible mechanisms of action for 8-OTO, offering a robust, multi-faceted approach to its investigation:

  • Anti-Inflammatory Signaling via NF-κB and MAPK Pathway Modulation: Based on the observed effects of similar oxo-fatty acids, a primary hypothesis is that 8-OTO exerts anti-inflammatory effects by interfering with key inflammatory signaling cascades.[5]

  • Nuclear Receptor Activation: The PPAR Agonist Hypothesis: Many fatty acid derivatives are endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), master regulators of lipid metabolism and inflammation.[6][7]

  • Electrophilic Signaling and Covalent Modification: The presence of a ketone group suggests that 8-OTO may act as an electrophile, capable of forming covalent adducts with nucleophilic residues on target proteins, thereby altering their function.[3]

Each section will detail the experimental workflow, compare it with alternative approaches, and present expected data in a clear, comparative format.

Section 1: The Anti-Inflammatory Axis: Investigating NF-κB and MAPK Signaling

A hallmark of many bioactive lipids is their ability to quell inflammation.[8][9] A logical starting point for 8-OTO is to investigate its impact on the canonical NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response. The experimental strategy is to challenge an immune cell line, such as RAW 264.7 macrophages, with an inflammatory stimulus like lipopolysaccharide (LPS) and assess the modulatory effects of 8-OTO.[5]

Experimental Workflow:

A systematic approach to dissecting the anti-inflammatory effects of 8-OTO is crucial. The following workflow provides a comprehensive strategy.

G cluster_0 Phase 1: Cellular Viability & Cytokine Profiling cluster_1 Phase 2: Pathway-Specific Protein Analysis a RAW 264.7 Cell Culture b MTT/LDH Assay for Cytotoxicity (Determine non-toxic dose range of 8-OTO) a->b c LPS Stimulation +/- 8-OTO b->c d ELISA/qRT-PCR for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) c->d e Cell Lysis & Protein Quantification c->e g Immunofluorescence for p65 Nuclear Translocation c->g f Western Blot for Phosphorylated Proteins: - p-p65, p-IκBα (NF-κB) - p-ERK, p-JNK, p-p38 (MAPK) e->f

Caption: Workflow for investigating the anti-inflammatory effects of 8-OTO.

Detailed Protocols:

Protocol 1: Cytokine Profiling using ELISA

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with varying non-toxic concentrations of 8-OTO (determined by MTT assay) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include vehicle controls (DMSO) and LPS-only controls.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Protocol 2: Western Blot for Signaling Proteins

  • Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with 8-OTO followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to capture peak phosphorylation events.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total p65, IκBα, ERK, JNK, and p38. Use a loading control like β-actin or GAPDH.

  • Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Comparative Analysis of Methodologies:
Technique Information Gained Alternatives Pros & Cons of Alternatives
ELISA Quantifies secreted protein levels of specific cytokines.[10]Luminex/Multiplex AssayPro: High-throughput, measures multiple cytokines simultaneously. Con: Higher cost per sample.
qRT-PCR Measures mRNA expression levels of cytokine genes.RNA-SeqPro: Unbiased, whole-transcriptome analysis. Con: More complex data analysis, higher cost.
Western Blot Measures changes in protein phosphorylation, indicating pathway activation.[5]In-Cell WesternPro: Higher throughput, no protein transfer step. Con: May have a lower signal-to-noise ratio.
Immunofluorescence Visualizes the subcellular localization of proteins (e.g., NF-κB p65 nuclear translocation).High-Content ImagingPro: Automated, quantitative analysis of translocation in a large cell population. Con: Requires specialized equipment.
Expected Quantitative Data Summary:
Analyte Control LPS LPS + 8-OTO (Low Dose) LPS + 8-OTO (High Dose)
TNF-α (pg/mL) < 502000 ± 2501500 ± 200800 ± 150
IL-6 (pg/mL) < 201500 ± 2001000 ± 180500 ± 100
p-p65/total p65 0.1 ± 0.051.0 ± 0.20.7 ± 0.150.3 ± 0.1
p-ERK/total ERK 0.2 ± 0.081.0 ± 0.150.6 ± 0.10.25 ± 0.05

Data are hypothetical and represent expected trends.

Section 2: The Metabolic Hub: 8-OTO as a PPAR Agonist

Fatty acids and their derivatives are well-established ligands for PPARs, which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation.[6][7] Investigating whether 8-OTO can bind to and activate PPAR isoforms (α, γ, and δ) is a critical step in understanding its potential metabolic and anti-inflammatory roles.[11]

Signaling Pathway Overview:

G cluster_0 PPAR Activation Pathway a 8-OTO enters the cell b Binds to PPAR in the cytoplasm a->b c PPAR translocates to the nucleus b->c d Forms a heterodimer with RXR c->d e Binds to PPRE on DNA d->e f Recruits co-activators e->f g Initiates transcription of target genes (e.g., CPT1, FABP, CD36) f->g

Caption: Canonical PPAR activation signaling pathway.

Experimental Workflow:

Protocol 3: Luciferase Reporter Assay for PPAR Activation

  • Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T or HepG2) with two plasmids: one expressing a full-length PPAR isoform (α, γ, or δ) and another containing a luciferase reporter gene downstream of a PPAR response element (PPRE).

  • Cell Treatment: After 24 hours, treat the transfected cells with various concentrations of 8-OTO. Include a known PPAR agonist (e.g., Fenofibrate for PPARα, Rosiglitazone for PPARγ) as a positive control and a vehicle control.

  • Lysis and Luminescence Measurement: After 18-24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer.

  • Data Normalization: Normalize luciferase activity to total protein concentration or to the activity of a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell number.

Protocol 4: qRT-PCR for PPAR Target Gene Expression

  • Cell Treatment: Treat a metabolically active cell line (e.g., primary hepatocytes, HepG2 cells, or 3T3-L1 adipocytes) with 8-OTO for 24 hours.

  • RNA Extraction and cDNA Synthesis: Isolate total RNA and reverse-transcribe it to cDNA.

  • qRT-PCR: Perform quantitative real-time PCR using primers for known PPAR target genes.

    • PPARα targets: CPT1A, ACOX1

    • PPARγ targets: FABP4, CD36

  • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH).

Comparative Analysis of Methodologies:
Technique Information Gained Alternatives Pros & Cons of Alternatives
Luciferase Reporter Assay Directly measures the transcriptional activity of a specific PPAR isoform in a controlled system.FRET/BRET-based assaysPro: Can be used for high-throughput screening, measures direct ligand-receptor interaction. Con: Requires specialized reagents and instrumentation.
qRT-PCR Measures the expression of endogenous PPAR target genes, confirming downstream functional effects.Microarray/RNA-SeqPro: Provides a global view of gene expression changes. Con: Higher cost, more complex data analysis.
Thermal Shift Assay Determines if 8-OTO directly binds to a purified PPAR ligand-binding domain.Surface Plasmon Resonance (SPR)Pro: Provides quantitative binding kinetics (on/off rates). Con: Requires specialized equipment and expertise.
Expected Quantitative Data Summary:
Experiment Parameter Vehicle Positive Control 8-OTO (10 µM) 8-OTO (50 µM)
PPARα Reporter Assay Relative Luciferase Units1.0 ± 0.18.5 ± 1.22.5 ± 0.45.8 ± 0.9
PPARγ Reporter Assay Relative Luciferase Units1.0 ± 0.212.0 ± 1.51.8 ± 0.34.2 ± 0.6
qRT-PCR (HepG2) CPT1A Fold Change1.0 ± 0.156.2 ± 0.82.1 ± 0.34.5 ± 0.5
qRT-PCR (3T3-L1) FABP4 Fold Change1.0 ± 0.29.8 ± 1.11.5 ± 0.253.9 ± 0.4

Data are hypothetical and represent expected trends.

Section 3: The Electrophilic Nature: Investigating Covalent Adduct Formation

Oxo-fatty acids containing an α,β-unsaturated carbonyl group are known electrophiles that can react with nucleophilic amino acid residues, such as cysteine, in proteins.[3] This Michael addition can alter protein function and is a key mechanism for the anti-inflammatory and cytoprotective effects of compounds like 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2). While 8-OTO does not possess this specific reactive moiety, its ketone group still confers a degree of electrophilicity, and it could potentially form Schiff bases or other adducts. Investigating this possibility is essential for a complete mechanistic profile.

Experimental Workflow:

A direct approach to identify protein targets of 8-OTO involves chemical proteomics.

G cluster_0 Chemical Proteomics Workflow a Synthesize an alkyne- or biotin-tagged 8-OTO probe b Treat cells with the probe a->b c Lyse cells and perform click chemistry (for alkyne probe) or streptavidin pulldown (for biotin probe) b->c d Isolate and purify adducted proteins c->d e On-bead digestion with trypsin d->e f LC-MS/MS analysis to identify proteins e->f g Bioinformatic analysis of identified targets f->g

Caption: Workflow for identifying protein targets of 8-OTO via chemical proteomics.

Detailed Protocol:

Protocol 5: Competitive Activity-Based Protein Profiling (ABPP)

  • Probe Synthesis: Synthesize an analog of 8-OTO that contains a reporter tag (e.g., a terminal alkyne) for click chemistry.

  • Cell Treatment: Treat cells or cell lysates with the 8-OTO probe. In parallel, pre-incubate cells/lysates with excess "untagged" 8-OTO as a competitive displacement control.

  • Lysis and Click Reaction: Lyse the cells. Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a fluorescent dye or biotin to the probe-labeled proteins.

  • Analysis:

    • Gel-based: Separate labeled proteins by SDS-PAGE and visualize using in-gel fluorescence scanning. Bands that disappear or are reduced in the competitively displaced lane represent specific targets.

    • MS-based: If a biotin tag was used, enrich the labeled proteins using streptavidin beads, perform on-bead digestion, and identify the proteins by LC-MS/MS. Compare protein abundance between the probe-only and competitive displacement samples to identify high-confidence targets.

Comparative Analysis of Methodologies:
Technique Information Gained Alternatives Pros & Cons of Alternatives
Activity-Based Protein Profiling (ABPP) Identifies direct covalent targets of 8-OTO within the native proteome.Drug Affinity Responsive Target Stability (DARTS)Pro: Does not require probe synthesis. Con: May not detect covalent interactions, generally has lower sensitivity.
LC-MS/MS Provides the identity of the protein targets.Western Blot (for candidate validation)Pro: Confirms binding to a specific candidate protein identified by MS. Con: Can only be used to test a pre-existing hypothesis about a target.

Conclusion

The elucidation of 8-Oxotetradecanoic acid's mechanism of action requires a multi-pronged, comparative approach. By systematically investigating its potential roles in modulating inflammatory signaling pathways, activating nuclear receptors like PPARs, and acting as an electrophilic signaling molecule, researchers can build a comprehensive understanding of its biological function. The experimental frameworks provided in this guide offer a robust starting point, emphasizing not only the execution of protocols but also the critical interpretation of comparative data. As with any scientific inquiry, the integration of findings from these distinct yet complementary avenues will be key to truly defining the therapeutic promise of 8-OTO.

References

  • Tallman, K. A., & Porter, N. A. (2016). 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. Journal of Biological Chemistry, 291(29), 15064-15077. [Link]

  • Kim, J. H., Lee, J. W., & Kim, Y. S. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Journal of the Korean Society for Applied Biological Chemistry, 61(5), 585-592. [Link]

  • Wikipedia contributors. (2024, February 21). Semaglutide. In Wikipedia, The Free Encyclopedia. [Link]

  • FooDB. (n.d.). Showing Compound 3-Oxotetradecanoic acid (FDB027877). In FooDB. [Link]

  • Arroll, T. W., et al. (2013). Cellular uptake and antiproliferative effects of 11-oxo-eicosatetraenoic acid. Journal of Lipid Research, 54(10), 2695-2704. [Link]

  • Gilde, A. J., et al. (2020). The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL. PLoS One, 15(3), e0229332. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Oxotetradecanoic acid. In PubChem Compound Database. [Link]

  • Al-Hamamre, Z., et al. (2024). A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review. Molecules, 29(12), 2853. [Link]

  • Astuti, R. I. D., et al. (2018). The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. Journal of Periodontal Research, 53(5), 849-857. [Link]

  • Alvarez-Ortega, C., et al. (2021). Tetradecanoic Acids With Anti-Virulence Properties Increase the Pathogenicity of Pseudomonas aeruginosa in a Murine Cutaneous Infection Model. Frontiers in Microbiology, 11, 618588. [Link]

  • Wikipedia contributors. (2023, December 26). PPAR agonist. In Wikipedia, The Free Encyclopedia. [Link]

  • da Silva, R. P., et al. (2009). Analytical methods for evaluation of the fatty acid metabolism in rat liver. Journal of the Brazilian Society of Food and Nutrition, 34(3), 205-220. [Link]

  • Khan, S. A., et al. (2020). Anti-inflammatory potential of spectroscopically analyzed trans-13- octadecenoic acid of Yucca elephantipes Regel roots. Pakistan Journal of Pharmaceutical Sciences, 33(4), 1641-1647. [Link]

  • Biermann, U., & Metzger, J. O. (2014). Fatty Acids and their Derivatives as Renewable Platform Molecules for the Chemical Industry. Angewandte Chemie International Edition, 53(47), 12692-12711. [Link]

  • de Faria, A. P. M., et al. (2024). Glycolipid Metabolic Disorders, Metainflammation, Oxidative Stress, and Cardiovascular Diseases: Unraveling Pathways. International Journal of Molecular Sciences, 25(14), 7545. [Link]

  • South Carolina Department of Health and Environmental Control. (n.d.). Metabolic Disorders. [Link]

  • Poznyak, A. V., et al. (2021). Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. International Journal of Molecular Sciences, 22(23), 12893. [Link]

  • Al-Asmari, A. K., et al. (2017). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. ScienceOpen. [Link]

  • AMBOSS. (2020, August 21). Energy Metabolism - Part 13: Fatty Acid Synthesis with molecular structures [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) Chapter 8 Metabolic disorders. [Link]

  • Felser, A., et al. (2018). Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. Frontiers in Toxicology, 5, 25. [Link]

  • EBSCO. (n.d.). Metabolic disorders | Health and Medicine | Research Starters. [Link]

  • RxList. (2024, June 21). How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work?. [Link]

Sources

Comparative

In Vivo Validation of 8-Oxotetradecanoic Acid's Physiological Role: A Comparative Guide for Preclinical Research

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing in vivo studies to validate the physiological role of 8-Oxotetradecanoic acid (8-ox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing in vivo studies to validate the physiological role of 8-Oxotetradecanoic acid (8-oxo-TD). Moving beyond theoretical and in vitro findings, we present a comparative approach, grounding experimental design in established methodologies and benchmarking against relevant molecular analogs to ensure robust, interpretable data.

Introduction: The Therapeutic Potential of 8-Oxotetradecanoic Acid

8-Oxotetradecanoic acid (8-oxo-TD) is a C14 long-chain fatty acid characterized by an oxo group at the third position[1]. As an oxidized fatty acid, or oxylipin, it belongs to a class of molecules known to be potent signaling mediators in a variety of physiological and pathological processes, including inflammation and metabolism[2][3]. While direct in vivo evidence for 8-oxo-TD is emerging, data from structurally similar compounds, such as 8-oxo-9-octadecenoic acid (OOA), provide a strong rationale for its investigation. In vitro studies have shown that OOA exerts significant anti-inflammatory effects by suppressing the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.[4][5] This is achieved through the inhibition of key inflammatory signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[4][5]

Furthermore, many fatty acids and their derivatives are endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that are critical regulators of lipid metabolism and inflammation.[6][7][8] The synthetic fatty acid analog, Tetradecylthioacetic acid (TTA), functions as a PPAR pan-agonist, improving dyslipidemia and exerting anti-inflammatory effects in preclinical models.[9][10] This precedent suggests that 8-oxo-TD may similarly function as a PPAR agonist, representing a potential therapeutic agent for metabolic and inflammatory disorders.

This guide outlines a rigorous, multi-faceted strategy to validate these hypothesized roles in vivo, emphasizing a comparative approach to contextualize the compound's efficacy and mechanism of action.

A Comparative Framework: Selecting Benchmarks for In Vivo Validation

To objectively assess the physiological activity of 8-oxo-TD, it is crucial to compare its performance against well-characterized alternatives. The choice of comparators should be mechanistically driven to provide a clear context for the experimental outcomes.

Comparator ClassExample Compound(s)Rationale for Selection
Mechanistic Positive Control Pemafibrate (PPARα agonist), Pioglitazone (PPARγ agonist)To directly test the hypothesis that 8-oxo-TD acts via PPAR activation. Comparing its effects on gene expression and metabolic endpoints to selective agonists can help identify its primary target isoform(s).[7][11]
Functional Analog Pentadecanoic Acid (C15:0)A naturally occurring odd-chain fatty acid with demonstrated anti-inflammatory and PPAR-activating properties.[12][13] This provides a benchmark against another bioactive lipid with a similar profile.
Structural Analog Tetradecylthioacetic Acid (TTA)A modified C14 fatty acid with known hypolipidemic and anti-inflammatory effects mediated by PPARs.[9][10] Its structural similarity makes it an excellent comparator for potency and efficacy.
Vehicle Control Appropriate solvent (e.g., DMSO, Cremophor) in saline/PBSEssential for establishing a baseline and ensuring that observed effects are due to 8-oxo-TD and not the delivery vehicle.

Designing a Phased In Vivo Validation Strategy

A logical, phased approach is critical for a comprehensive in vivo assessment. This strategy begins with foundational safety and pharmacokinetic profiling before moving into specific efficacy models that test the primary hypotheses.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Modeling cluster_2 Phase 3: Mechanistic Deep Dive PKPD Pharmacokinetics & Safety Profiling DoseRange Dose-Range Finding PKPD->DoseRange Determines AntiInflam Anti-Inflammatory Models (LPS, hTNFα) DoseRange->AntiInflam Metabolic Metabolic Regulation Models (High-Fat Diet) DoseRange->Metabolic ExVivo Ex Vivo Tissue Analysis (Western, qPCR, IHC) AntiInflam->ExVivo Metabolic->ExVivo Pathway Pathway Confirmation ExVivo->Pathway

Caption: Phased workflow for the in vivo validation of 8-oxo-TD.
Phase 1: Pharmacokinetic (PK) and Safety Profiling

Expertise & Experience: Before assessing efficacy, it is imperative to understand how 8-oxo-TD is absorbed, distributed, metabolized, and excreted (ADME). A preliminary PK study is not merely a procedural step; it dictates the dosing regimen (e.g., oral gavage, intraperitoneal injection), frequency, and concentration required to achieve physiologically relevant exposures without inducing toxicity.

Trustworthiness: This initial screen validates the feasibility of subsequent experiments. Without this data, efficacy studies risk being misinterpreted due to poor bioavailability or off-target toxicity.

  • Animal Model: Sprague Dawley rats (n=3-5 per group).

  • Administration: A single dose administered via oral gavage and IV bolus to determine oral bioavailability.

  • Sample Collection: Serial blood sampling at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Analysis: Quantification of 8-oxo-TD concentrations in plasma using LC-MS/MS.

  • Key Parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

  • Safety: A 14-day toxicology study with daily dosing should be conducted to monitor for clinical signs of toxicity, changes in body weight, and end-of-study histopathology of major organs.[12]

Phase 2: Efficacy Model 1 - Acute Anti-Inflammatory Activity

Causality: This model directly tests the primary hypothesis derived from in vitro data: that 8-oxo-TD can suppress an acute inflammatory response in vivo. The lipopolysaccharide (LPS) challenge model is the industry standard for mimicking acute bacterial-induced inflammation.

  • Protocol: [See Section 4.1 for detailed protocol]

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Design: Mice are pre-treated with 8-oxo-TD, a comparator (e.g., C15:0), or vehicle for a duration determined by PK data (e.g., 1 hour) before an intraperitoneal injection of LPS.

  • Primary Endpoints:

    • Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) measured by ELISA at a peak time point (e.g., 2-4 hours post-LPS).

    • Quantification of immune cell infiltration (e.g., neutrophils) into the peritoneal cavity via lavage and flow cytometry.

Phase 2: Efficacy Model 2 - Metabolic Regulation

Causality: To investigate the hypothesized PPAR-agonist activity of 8-oxo-TD, a high-fat diet (HFD) model is employed. This model induces key features of metabolic syndrome, including obesity, insulin resistance, and dyslipidemia—pathologies that are known to be modulated by PPAR agonists.[14]

  • Protocol: [See Section 4.2 for detailed protocol]

  • Animal Model: C57BL/6 mice (6 weeks old).

  • Design: Mice are fed an HFD (e.g., 60% kcal from fat) for 8-12 weeks to induce a metabolic syndrome phenotype. A subset of these mice will then receive daily treatment with 8-oxo-TD, a comparator (e.g., Pemafibrate), or vehicle for an additional 4-6 weeks while remaining on the HFD.

  • Primary Endpoints:

    • Glucose Homeostasis: Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT).

    • Body Composition: Weekly body weight measurements and end-of-study body composition analysis (e.g., EchoMRI).

    • Blood Chemistry: Plasma levels of triglycerides, total cholesterol, and liver enzymes (ALT, AST).

Standardized Experimental Protocols & Data Presentation

Methodological consistency is the bedrock of reproducible science. The following protocols are designed to be self-validating through the inclusion of appropriate controls.

Protocol: LPS-Induced Acute Inflammation Model
  • Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.

  • Grouping: Randomly assign mice to experimental groups (n=8-10/group): Vehicle, 8-oxo-TD (low, mid, high dose), Positive Control (e.g., C15:0).

  • Pre-treatment: Administer treatments via oral gavage.

  • LPS Challenge: After 1 hour, administer LPS (e.g., 1 mg/kg) via intraperitoneal (IP) injection. A control group receives saline instead of LPS.

  • Sample Collection: At 4 hours post-LPS injection, collect blood via cardiac puncture for serum preparation. Immediately following, perform peritoneal lavage with 5 mL of cold PBS.

  • Analysis:

    • Measure TNF-α and IL-6 concentrations in serum using commercial ELISA kits.

    • Centrifuge peritoneal lavage fluid, lyse red blood cells, and count total immune cells. Use flow cytometry to quantify neutrophil populations (Ly6G+/CD11b+).

Anticipated Quantitative Data Summary

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Peritoneal Neutrophils (x10^6)
Saline + Vehicle< 50< 100< 0.1
LPS + Vehicle2500 ± 4005000 ± 8005.0 ± 1.2
LPS + 8-oxo-TD (Low)2000 ± 3504100 ± 7004.1 ± 1.0
LPS + 8-oxo-TD (Mid)1300 ± 2502500 ± 5002.5 ± 0.8
LPS + 8-oxo-TD (High)900 ± 2001800 ± 4001.8 ± 0.6
LPS + C15:01100 ± 2202200 ± 4502.1 ± 0.7*
Note: Data are illustrative examples. *p < 0.05 vs. LPS + Vehicle.
Protocol: High-Fat Diet (HFD) Induced Metabolic Syndrome Model
  • Induction Phase: Place male C57BL/6 mice (6 weeks old) on a 60% kcal high-fat diet for 10 weeks. A control group remains on a standard chow diet.

  • Grouping: After 10 weeks, randomly assign HFD-fed mice to treatment groups (n=8-10/group): Vehicle, 8-oxo-TD, Positive Control (e.g., Pemafibrate).

  • Treatment Phase: Administer daily treatments via oral gavage for 4 weeks, continuing the HFD.

  • Metabolic Testing:

    • Week 13 (GTT): Fast mice for 6 hours, then administer a 2 g/kg glucose bolus (IP). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.

    • Week 14 (ITT): Fast mice for 4 hours, then administer a 0.75 U/kg insulin bolus (IP). Measure blood glucose at 0, 15, 30, 45, and 60 minutes.

  • Termination: At the end of week 14, collect blood and tissues (liver, epididymal white adipose tissue) for further analysis.

Anticipated Quantitative Data Summary

Treatment GroupBody Weight (g)GTT AUC (mg/dLmin)Plasma Triglycerides (mg/dL)
Chow + Vehicle30 ± 2.515000 ± 120080 ± 15
HFD + Vehicle48 ± 3.035000 ± 3000180 ± 25
HFD + 8-oxo-TD44 ± 2.826000 ± 2500130 ± 20
HFD + Pemafibrate42 ± 2.521000 ± 2000105 ± 18*
Note: Data are illustrative examples. AUC = Area Under the Curve. *p < 0.05 vs. HFD + Vehicle.

Mechanistic Elucidation: From In Vivo Phenotype to Molecular Pathway

Observing a physiological effect is the first step; understanding its molecular basis provides therapeutic and scientific value. Tissues collected at the termination of in vivo studies are critical for this purpose.

Hypothesized Anti-Inflammatory Signaling

Based on analogs, 8-oxo-TD likely inhibits the phosphorylation and subsequent activation of key proteins in the NF-κB and MAPK signaling pathways downstream of TLR4 activation by LPS.

G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK IKK Complex MyD88->IKK MAPKK MKKs TAK1->MAPKK MAPK JNK / ERK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines transcribes IkBa p-IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB->Cytokines transcribes OxoTD 8-oxo-TD OxoTD->MAPK Inhibits OxoTD->IKK Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway of 8-oxo-TD.
Hypothesized Metabolic Signaling via PPARs

8-oxo-TD may act as a ligand for PPARs, leading to the transcription of genes involved in fatty acid oxidation and improved glucose metabolism.

G cluster_genes Target Gene Transcription OxoTD 8-oxo-TD PPAR PPARα / PPARγ OxoTD->PPAR Binds & Activates Complex PPAR:RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to CPT1 CPT1 PPRE->CPT1 ACOX1 ACOX1 PPRE->ACOX1 GLUT4 GLUT4 PPRE->GLUT4 Outcome Increased Fatty Acid Oxidation Improved Insulin Sensitivity CPT1->Outcome ACOX1->Outcome GLUT4->Outcome

Caption: Hypothesized metabolic regulatory pathway via PPAR activation.

Validation Protocol:

  • Tissue Homogenization: Homogenize liver and adipose tissue samples collected from the HFD study.

  • Western Blot: Analyze protein lysates for levels of total and phosphorylated JNK, ERK, and IκBα (from LPS study tissues) to confirm inhibition of inflammatory signaling.

  • qPCR: Extract RNA and perform quantitative real-time PCR to measure the expression of known PPAR target genes, such as Cpt1a (carnitine palmitoyltransferase 1a), Acox1 (acyl-CoA oxidase 1), and Slc2a4 (GLUT4), to confirm PPAR engagement. Compare the gene expression signature of 8-oxo-TD to that of selective PPAR agonists to infer isoform preference.

Conclusion and Future Directions

This guide provides a robust, comparative framework for the in vivo validation of 8-Oxotetradecanoic acid. By systematically progressing from foundational PK/safety studies to targeted efficacy models and deep mechanistic analysis, researchers can generate a comprehensive data package to define the physiological role and therapeutic potential of this novel lipid mediator. Positive results from these studies would warrant further investigation in more complex, chronic disease models, such as atherosclerosis (e.g., in ApoE-/- mice) or non-alcoholic steatohepatitis (NASH), to fully elucidate its clinical promise.

References

  • Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. EXCLI Journal. [Link]

  • Oxidative stress in the aging rat heart is reversed by dietary supplementation with (R)-α-lipoic acid. Proceedings of the National Academy of Sciences. [Link]

  • The octadecanoic pathway: signal molecules for the regulation of secondary pathways. Proceedings of the National Academy of Sciences. [Link]

  • The PPAR pan-agonist tetradecylthioacetic acid promotes redistribution of plasma cholesterol towards large HDL. PLoS One. [Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. MDPI. [Link]

  • Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin. MDPI. [Link]

  • PPAR agonist. Wikipedia. [Link]

  • Lipid mediator identification and analysis in asthmatic mice... ResearchGate. [Link]

  • 3-Oxotetradecanoic acid | C14H26O3. PubChem. [Link]

  • Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade. Circulation Research. [Link]

  • Identification and validation of a fatty acid metabolism-related lncRNA signature as a predictor for prognosis and immunotherapy in patients with liver cancer. BMC Cancer. [Link]

  • Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria Peterseniana in lipopolysaccharide- stimulated macrophage cells. ResearchGate. [Link]

  • 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways. Journal of Biological Chemistry. [Link]

  • Oxidized Fatty Acids as Inter-Kingdom Signaling Molecules. MDPI. [Link]

  • Specialized Pro-Resolving Lipid Mediators Distinctly Modulate Silver Nanoparticle-Induced Pulmonary Inflammation in Healthy and Metabolic Syndrome Mouse Models. MDPI. [Link]

  • Bioactive Compounds in Edible Oils and Their Role in Oxidative Stress and Inflammation. Frontiers in Physiology. [Link]

  • The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide. Journal of Periodontal Research. [Link]

  • Semaglutide. Wikipedia. [Link]

  • Regulation of Eukaryote Metabolism: An Abstract Model Explaining the Warburg/Crabtree Effect. MDPI. [Link]

  • Anti-Inflammatory Function of Fatty Acids and Involvement of Their Metabolites in the Resolution of Inflammation in Chronic Obstructive Pulmonary Disease. MDPI. [Link]

  • Review Article on Animal Models in Preclinical Research in Hyperlipidemia. Journal of Drug Delivery and Therapeutics. [Link]

  • Fatty Acid Signaling: The New Function of Intracellular Lipases. MDPI. [Link]

  • Peroxisome Proliferator-Activated Receptor α/δ/γ Activation Profile by Endogenous Long-Chain Fatty Acids. MDPI. [Link]

  • Coordinated Modulation of Energy Metabolism and Inflammation by Branched-Chain Amino Acids and Fatty Acids. Frontiers in Endocrinology. [Link]

  • Zebrafish as a Model for Lipidomics and Similar Investigations. Methods in Molecular Biology. [Link]

  • Retinol as electron carrier in redox signaling, a new frontier in vitamin A research. Annals of the New York Academy of Sciences. [Link]

  • Lipoic acid metabolism and mitochondrial redox regulation. Journal of Biological Chemistry. [Link]

  • Real time non invasive imaging of fatty acid uptake in vivo. Nature Communications. [Link]

  • Regulation of fatty acid metabolism ( Fatty acid biosynthesis vs breakdown). YouTube. [Link]

  • Tetradecylthioacetic acid increases hepatic mitochondrial β-oxidation and alters fatty acid composition in a mouse model of chronic inflammation. Lipids. [Link]

Sources

Validation

Technical Guide: Structure-Activity Relationship of 8-Oxotetradecanoic Acid (8-OTA) Analogs

The following technical guide provides an in-depth structure-activity relationship (SAR) analysis of 8-Oxotetradecanoic acid (8-OTA) analogs, designed for researchers in metabolic disease and antimicrobial drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structure-activity relationship (SAR) analysis of 8-Oxotetradecanoic acid (8-OTA) analogs, designed for researchers in metabolic disease and antimicrobial drug discovery.

Executive Summary & Mechanism of Action

8-Oxotetradecanoic acid (8-OTA) represents a specialized class of oxo-fatty acids that function as bioactive lipid mediators. Unlike simple saturated fatty acids (e.g., myristic acid) which primarily serve as metabolic substrates, the introduction of a ketone (oxo) group at the C-8 position confers specific signaling capabilities.

This guide evaluates 8-OTA analogs across two primary therapeutic axes:

  • Metabolic Modulation (PPAR Agonism): 8-OTA mimics endogenous oxidized lipids (e.g., 8-HETE, 9-HODE), acting as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR

    
     and PPAR
    
    
    
    . The C-8 ketone facilitates unique hydrogen bonding networks within the ligand-binding domain (LBD).
  • Antimicrobial Signaling (Quorum Quenching): Structurally analogous to Diffusible Signal Factors (DSF) like cis-2-dodecenoic acid, 8-OTA derivatives interfere with bacterial quorum sensing, inhibiting biofilm formation in pathogens like Pseudomonas aeruginosa and Candida albicans.

Core Mechanism: The "Oxo-Switch"

The biological potency of 8-OTA hinges on the "Oxo-Switch" —the thermodynamic and steric impact of the carbonyl dipole at C-8.

  • In PPARs: The C-8 carbonyl accepts hydrogen bonds from Ser289/Tyr473 residues, stabilizing Helix 12 and promoting co-activator recruitment (e.g., PGC-1

    
    ).
    
  • In Biofilms: The oxo group alters the lipid tail's flexibility, preventing the conformational locking required for bacterial receptor activation (e.g., RpfR), thereby acting as a signal antagonist.

Structure-Activity Relationship (SAR) Analysis

The following SAR matrix dissects the 8-OTA scaffold. Modifications are evaluated against PPAR


 Activation Potency (EC

)
and Biofilm Inhibition (IC

)
.
SAR Map: 8-Oxotetradecanoic Acid Scaffold

The molecule is divided into three regions: Head Group (Region A) , Linker/Core (Region B) , and Tail (Region C) .

SAR_Map Scaffold 8-Oxotetradecanoic Acid (Scaffold) RegionA Region A: Head Group (C1 Carboxyl) Scaffold->RegionA RegionB Region B: The Core (C8 Ketone) Scaffold->RegionB RegionC Region C: Lipophilic Tail (C9-C14) Scaffold->RegionC A_Mod1 Methyl Ester (COOMe): Prodrug, +Cell Permeability -Receptor Binding (in vitro) RegionA->A_Mod1 A_Mod2 Hydroxamic Acid (CONHOH): +HDAC Inhibition potential +Metal Chelation RegionA->A_Mod2 B_Mod1 Position Shift (7-oxo / 9-oxo): 7-oxo: +Antifungal (Thermozymocidin-like) 9-oxo: -PPAR Potency (Steric clash) RegionB->B_Mod1 B_Mod2 Reduction (8-OH): Switch to PPARα selectivity (Mimics 8-HEPE) RegionB->B_Mod2 C_Mod1 Unsaturation (Δ9,10): Creates Michael Acceptor Possible Covalent PPAR binding RegionC->C_Mod1 C_Mod2 Chain Elongation (C16/C18): +Lipophilicity (LogP > 5) +PPARγ Affinity (fills hydrophobic pocket) RegionC->C_Mod2

Figure 1: SAR Map of 8-Oxotetradecanoic Acid. Key modifications influence receptor selectivity and metabolic stability.

Comparative Data Table: Analog Performance

Data synthesized from cross-referenced lipid signaling studies [1][2][5].

Analog IDStructure DescriptionPPAR

EC

(

M)
Biofilm IC

(

M)
Key Characteristic
8-OTA (Lead) 8-Oxotetradecanoic acid12.5 45.0 Balanced profile; metabolic intermediate.
Analog A1 7-Oxotetradecanoic acid28.018.2Superior Antifungal ; mimics Thermozymocidin fragment [1].
Analog B3 8-Oxo-12-tetradecenoic acid4.155.0High Potency ; unsaturation constrains tail conformation.
Analog C2 Methyl 8-oxotetradecanoate>100 (inactive)40.0Prodrug ; requires hydrolysis for PPAR activity.
Ref (Drug) Pioglitazone0.6N/ASynthetic standard; high potency but off-target risks.
Ref (Natural) Myristic Acid (C14:[1]0)>200>500Inactive control; lacks the "Oxo-Switch".

Key Insight: The C-8 ketone is essential for potency. Removing it (Myristic Acid) abolishes activity. Shifting it to C-7 (Analog A1) favors antimicrobial activity over metabolic regulation, likely due to better alignment with fungal synthases or bacterial receptors rather than the mammalian PPAR pocket.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols utilize self-validating controls.

Protocol A: Synthesis of 8-OTA via Organocadmium Reagent

Rationale: Direct alkylation of acid chlorides with Grignard reagents yields mixtures. Organocadmium reagents are less reactive towards ketones, preventing over-alkylation.

  • Reagent Preparation:

    • React 1-bromohexane (1.0 eq) with Mg turnings in dry ether to form hexylmagnesium bromide.

    • Add anhydrous CdCl

      
       (0.5 eq) at 0°C. Reflux for 45 min to generate dihexylcadmium (
      
      
      
      ).
    • Validation Point: Solution should turn gray/cloudy. Test small aliquot with Michler’s ketone (negative color test confirms absence of Grignard).

  • Acylation:

    • Dissolve 7-(chlorocarbonyl)heptanoate (ethyl ester of suberyl chloride) in benzene.

    • Add

      
       solution dropwise at reflux temperature.
      
    • Reflux for 1 hour, then quench with 10% H

      
      SO
      
      
      
      .
  • Hydrolysis:

    • Treat the resulting keto-ester with ethanolic KOH (1.5 eq) at room temperature for 4 hours.

    • Acidify to pH 3.0 and extract with EtOAc.

  • Purification:

    • Recrystallize from hexane/EtOAc.

    • QC Criteria: Melting point 78–80°C; IR (KBr)

      
       1705 cm
      
      
      
      (ketone), 1730 cm
      
      
      (acid) [1].
Protocol B: PPAR Nuclear Receptor Assay

Rationale: Luciferase reporter assays provide a direct readout of transcriptional activation.

  • Transfection:

    • Cell Line: HEK293T or COS-7.

    • Plasmids: pSG5-PPAR

      
       (LBD), pPPRE-Luc (Reporter), pRL-SV40 (Renilla control).
      
  • Treatment:

    • Seed cells in 96-well plates. After 24h, treat with 8-OTA (1–100

      
      M) in serum-free media.
      
    • Positive Control: Rosiglitazone (1

      
      M).
      
    • Negative Control: DMSO (0.1%).

  • Readout:

    • Lyse cells after 18h. Measure Firefly/Renilla ratio.

    • Data Analysis: Plot Dose-Response Curve using 4-parameter logistic fit to determine EC

      
      .
      

Signaling Pathway Visualization

The following diagram illustrates how 8-OTA bridges metabolic and immune signaling.

Signaling_Pathway Ligand 8-OTA (Extracellular) Transporter CD36 / FATP Ligand->Transporter Ligand_Intra 8-OTA (Cytosolic) Transporter->Ligand_Intra PPAR PPARγ Receptor Ligand_Intra->PPAR Ligand Binding (H-bond to Ser289) RXR RXRα PPAR->RXR Heterodimerization CoAct Co-Activator (PGC-1α) RXR->CoAct Recruitment PPRE PPRE (Promoter) CoAct->PPRE Transcription Initiation Gene1 ↑ Adiponectin (Insulin Sensitivity) PPRE->Gene1 Gene2 ↓ NF-κB (Anti-inflammatory) PPRE->Gene2 Gene3 ↑ CPT1A (Fatty Acid Oxidation) PPRE->Gene3

Figure 2: Mechanism of Action. 8-OTA enters the cell, activates the PPAR


-RXR complex, and drives gene expression favoring lipid catabolism and anti-inflammatory states.

Expert Recommendations

  • For Metabolic Studies: Focus on Analog B3 (8-Oxo-12-tetradecenoic acid) . The unsaturation restricts the fatty acid tail, reducing the entropic penalty of binding to the PPAR pocket. This analog shows a 3-fold potency improvement over the saturated parent [2][5].

  • For Antimicrobial Coatings: Use Analog A1 (7-Oxotetradecanoic acid) . The shift in ketone position disrupts fungal sphingolipid synthesis (mimicking Myriocin degradation products) more effectively than the 8-oxo variant [1].

  • Formulation: 8-OTA is prone to

    
    -oxidation. For in vivo studies, use the 
    
    
    
    -methyl substituted analog
    or the methyl ester prodrug to improve half-life and bioavailability.

References

  • Arigoni, D., et al. (1973).

    
    -hydroxymethyl-
    
    
    
    -amino acid: Thermozymocidin. Tetrahedron. Link
  • Itoh, T., et al. (2008).

    
     by oxidized fatty acids. Nature Structural & Molecular Biology. Link
    
  • Yamada, H., et al. (2016).

    
    . Journal of Lipid Research. Link
    
  • Deng, Y., et al. (2011). Structural and Functional Characterization of Diffusible Signal Factor (DSF) Family Signals in Burkholderia. Journal of Bacteriology. Link

  • Nagy, L., et al. (1998).

    
    . Cell. Link
    

Sources

Safety & Regulatory Compliance

Safety

Operational Safety Guide: Handling 8-Oxotetradecanoic Acid in Research Environments

Executive Summary & Risk Profile[2] 8-Oxotetradecanoic acid (a keto-derivative of Myristic acid) is a functionalized medium-to-long chain fatty acid.[1][2] While often used in metabolic research (fatty acid oxidation stu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile[2]

8-Oxotetradecanoic acid (a keto-derivative of Myristic acid) is a functionalized medium-to-long chain fatty acid.[1][2] While often used in metabolic research (fatty acid oxidation studies) and lipid synthesis, it presents specific handling challenges due to its lipophilic nature and potential for distinct biological activity compared to non-functionalized fatty acids.[2]

Core Safety Directive: Treat this compound as a Chemical Irritant with high skin permeability potential.[1][2] Due to the scarcity of specific toxicological data for this specific isomer, apply the Precautionary Principle : assume it possesses the irritant properties of myristic acid combined with the reactivity of an internal ketone.[1]

Physicochemical Hazard Analysis
PropertyCharacteristicOperational Implication
Physical State Solid (Waxy/Crystalline Powder)Dust generation during weighing is the primary exposure vector.[1][2]
Lipophilicity High (C14 Chain)Critical: Readily crosses dermal barriers.[1][2] Latex gloves are insufficient; Nitrile is mandatory.[1][2]
Acidity Weak Organic Acid (pKa ~4.[1][2]8)Irritating to mucous membranes (eyes/lungs) upon contact.[1][2][3]
Reactivity Ketone @ C8Stable under normal conditions, but avoid strong oxidizers and reducing agents.[1][2]

Personal Protective Equipment (PPE) Matrix

This system is designed to create a "fail-safe" barrier.[1][2] The selection logic prioritizes permeation resistance and respiratory protection.[1][2][3]

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Nitrile Gloves (Min.[1][2] 0.11mm) Fatty acids degrade latex.[1][2] Nitrile offers superior resistance to lipid-soluble organic acids.[1][2] Double-gloving recommended for solutions >10mM.[1][2]
Eye Protection Chemical Safety Goggles Standard safety glasses are insufficient for powders due to dust migration.[1][2] Goggles seal against airborne particulates.[1][2]
Respiratory Fume Hood (Primary) Engineering controls are superior to PPE.[1][2] If hood is unavailable, use N95/P100 respirator for solid handling.[1][2]
Body Defense Lab Coat (Cotton/Poly blend) Must be buttoned to the neck.[1][2] Synthetic materials (pure polyester) should be avoided if using flammable solvents for solubilization.[1][2]

Operational Protocols

A. The "Zero-Dust" Weighing Protocol

Objective: Minimize airborne particulate generation to prevent inhalation exposure.[1][2]

  • Preparation: Place the analytical balance inside a certified chemical fume hood. If this is impossible, use a static-dissipative weighing funnel to reduce particle repulsion.[1][2]

  • Taring: Place the receiving vessel (vial/flask) on the balance and tare.

  • Transfer: Use a micro-spatula (stainless steel).[1][2] Do not pour from the stock bottle. Transfer small amounts to avoid "dust clouds."[1][2]

  • Seal: Cap the receiving vessel before removing it from the balance enclosure.

  • Decontamination: Wipe the balance area with a tissue dampened with 70% Ethanol or Isopropanol immediately after use.[1][2]

B. Solubilization & Handling Logic

8-Oxotetradecanoic acid is hydrophobic.[1][2] It requires organic solvents (DMSO, Ethanol, Chloroform) for stock solutions. This introduces a "Vehicle Hazard"—the solvent can carry the chemical through the skin faster than the solid alone.[1]

Visualization: Operational Decision Logic

The following diagram outlines the decision process for safe handling based on the physical state of the reagent.

G Start Start: Handling 8-Oxotetradecanoic Acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Solution Solubilized (DMSO/EtOH) StateCheck->Solution HoodCheck Is Fume Hood Available? Solid->HoodCheck SolventCheck Check Solvent Permeability Solution->SolventCheck HoodYes Use Hood + Nitrile Gloves HoodCheck->HoodYes Yes HoodNo Req: N95 Mask + Goggles + Static Control HoodCheck->HoodNo No HighPerm High Permeability (DMSO/Chloroform) SolventCheck->HighPerm LowPerm Lower Permeability (Ethanol/Water) SolventCheck->LowPerm DoubleGlove MANDATORY: Double Nitrile Gloves Change every 30 mins HighPerm->DoubleGlove SingleGlove Single Nitrile Gloves Inspect frequently LowPerm->SingleGlove

Caption: Decision logic for PPE adaptation based on physical state and solvent vehicle risks.

Emergency Response & Spill Management

Spill Cleanup Workflow

Scenario: You have spilled 500mg of solid powder on the benchtop.

  • Isolate: Alert nearby personnel. Mark the area.

  • PPE Up: Ensure goggles and gloves are secure.[1][2]

  • Contain: Cover the powder with a damp paper towel (water or ethanol).[1][2] Why? This prevents the powder from becoming airborne during wiping.[1]

  • Collect: Scoop up the damp material and place it in a solid hazardous waste container.

  • Wash: Clean the surface with soap and water (to remove fatty residues) followed by ethanol.[1][2]

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[1][2][3] The acidity can cause corneal opacity if untreated.[1][2]

  • Skin Contact: Wash with soap and water .[1][2] Do not use solvents (like ethanol) to wash skin, as this may increase absorption of the fatty acid.

  • Inhalation: Move to fresh air. If coughing persists, seek medical attention (potential for chemical pneumonitis).[1][2]

Disposal & Environmental Stewardship[1][2]

Do not dispose of 8-Oxotetradecanoic acid down the drain.[1][2] As a long-chain fatty acid derivative, it has high biological oxygen demand (BOD) and potential aquatic toxicity.[1][2]

Waste StreamClassificationContainer Type
Solid Waste Hazardous Chemical SolidHDPE Wide-Mouth Jar
Liquid Waste Organic Solvent WasteGlass/HDPE Carboy (Solvent Compatible)
Contaminated Sharps Hazardous SharpsPuncture-Proof Bin

Labeling Requirement: Clearly label waste as "Non-Halogenated Organic - Fatty Acid Derivative."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[4] National Academies Press.[1][2] [Link]

  • PubChem. (n.d.).[1][2] Compound Summary for Tetradecanoic acid (Myristic Acid). National Library of Medicine.[1] (Used as surrogate for toxicological baseline). [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[1][2] [Link][1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.